5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLHKPTNMYOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670261 | |
| Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-94-5 | |
| Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the targeted bromination at the 5-position, coupled with methylation at the 3-position, furnishes a versatile intermediate for further chemical elaboration. This document delves into the strategic considerations behind the chosen synthetic route, offers a detailed, step-by-step protocol for its execution, and provides insights into the underlying reaction mechanisms. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability. Consequently, the 7-azaindole moiety is a core component in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents.
The strategic functionalization of the 7-azaindole ring is paramount for modulating the pharmacological profile of these compounds. The synthesis of this compound provides a valuable platform for diversification. The bromine atom at the C5 position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. Concurrently, the methyl group at the C3 position can influence the molecule's conformation and interaction with biological targets.
This guide focuses on a classical and effective approach to this target molecule: the Fischer indole synthesis. This venerable reaction has proven to be a powerful tool for the construction of indole and azaindole ring systems from readily available starting materials.
Retrosynthetic Analysis and Strategic Rationale
The chosen synthetic strategy for this compound is predicated on the Fischer indole synthesis. This approach involves the acid-catalyzed cyclization of a suitably substituted pyridylhydrazone.
Our retrosynthetic analysis is as follows:
The key disconnection points are the C2-C3 and N1-C7a bonds of the pyrrole ring, leading back to the propanal 5-bromo-2-pyridylhydrazone intermediate. This hydrazone is, in turn, readily prepared by the condensation of 5-bromo-2-hydrazinopyridine and propanal. The pyridylhydrazine precursor can be synthesized from commercially available 5-bromo-2-chloropyridine via nucleophilic aromatic substitution with hydrazine hydrate.
The Fischer indole synthesis was selected for its reliability and its ability to directly install the desired 3-methyl substituent from an inexpensive and readily available aldehyde. The use of polyphosphoric acid (PPA) as the acidic catalyst and solvent for the cyclization step is a well-established and effective method for promoting the reaction, often leading to good yields and clean conversions.[1][2]
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps of the mechanism are:
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Hydrazone Formation: The reaction commences with the condensation of 5-bromo-2-hydrazinopyridine with propanal to form the corresponding hydrazone. This step is typically reversible and is driven to completion by the removal of water.
-
Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its enehydrazine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the reaction. The enehydrazine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.
-
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of ammonia, to yield the aromatic 7-azaindole ring system.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Synthesis of 5-bromo-2-hydrazinopyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-chloropyridine | 192.45 | 10.0 g | 0.052 |
| Hydrazine hydrate (64%) | 50.06 | 10.2 mL | 0.208 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyridine (10.0 g, 0.052 mol) and ethanol (50 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add hydrazine hydrate (10.2 mL, 0.208 mol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 1:2 Ethyl acetate/Hexane) to yield 5-bromo-2-hydrazinopyridine as a pale yellow solid.
Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-hydrazinopyridine | 188.03 | 5.0 g | 0.0266 |
| Propanal | 58.08 | 2.3 mL | 0.0319 |
| Polyphosphoric acid (PPA) | - | 50 g | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 5-bromo-2-hydrazinopyridine (5.0 g, 0.0266 mol) and propanal (2.3 mL, 0.0319 mol).
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Carefully add polyphosphoric acid (50 g) to the reaction mixture. The mixture will become viscous.
-
Heat the reaction mixture to 120-130 °C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 1:1 Ethyl acetate/Hexane).
-
After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 1:3 Ethyl acetate/Hexane) to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
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Physical Appearance: Off-white to pale yellow solid.
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Molecular Formula: C₈H₇BrN₂
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Molecular Weight: 211.06 g/mol
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: As of the writing of this guide, a publicly available, verified ¹H and ¹³C NMR spectrum for this compound has not been identified. It is imperative for the researcher to obtain and interpret the NMR spectra of the synthesized compound to confirm its structure. Expected ¹H NMR signals would include a singlet for the methyl group, aromatic protons, and a broad singlet for the N-H proton of the pyrrole ring. The ¹³C NMR spectrum should show the corresponding carbon signals. For comparison, the reported ¹H and ¹³C NMR data for the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, in DMF-d₇ are as follows: ¹H NMR (400 MHz, DMF-d₇) δ 11.91 (s, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (dd, J = 3.4, 1.8 Hz, 1H). ¹³C NMR (101 MHz, DMF-d₇) δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[4]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product, with the characteristic isotopic pattern for a bromine-containing compound.
Safety and Handling
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5-bromo-2-chloropyridine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
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Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.
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Propanal: Flammable liquid and vapor. Irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated area away from ignition sources.
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Polyphosphoric acid (PPA): Corrosive. Reacts exothermically with water. Handle with care, avoiding contact with skin and eyes. When quenching the reaction, add the hot PPA mixture slowly to ice with good stirring.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route to this compound via the Fischer indole synthesis. The provided experimental protocols are designed to be clear and reproducible for researchers in a standard organic chemistry laboratory. The strategic importance of this substituted 7-azaindole as a building block in drug discovery underscores the value of this synthetic methodology. As with any synthetic procedure, careful execution and thorough characterization of the final product are essential for successful outcomes.
References
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine chemical properties
An In-Depth Technical Guide to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2][3] Its structure, a bioisosteric analog of the natural indole ring, often imparts favorable pharmacological properties, including enhanced aqueous solubility and improved bioavailability, making it a cornerstone in drug design.[1]
This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position creates a highly versatile and valuable building block for chemical synthesis. The bromine atom serves as a crucial handle for introducing molecular diversity through a wide array of cross-coupling reactions, while the methyl group can play a significant role in modulating binding affinity and metabolic stability of target molecules.
This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the core chemical properties, established and plausible synthetic strategies, key reactive characteristics, and the demonstrated applications of this compound in the pursuit of novel therapeutics.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid material under standard conditions, with its identity and characteristics defined by the following parameters.
Quantitative Data Summary
The essential physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 5-Bromo-3-methyl-7-azaindole | PubChem[4] |
| CAS Number | 1111637-94-5 | PubChem[4] |
| Molecular Formula | C₈H₇BrN₂ | PubChem[4] |
| Molecular Weight | 211.06 g/mol | PubChem[4] |
| Appearance | White to yellow/orange powder or crystal | TCI[5] |
| Purity | Typically >97% (Commercially Available) | ChemScene[6] |
Spectroscopic Signature (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the C3-methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The protons at the C2, C4, and C6 positions will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carbon atom attached to the bromine (C5) will be significantly influenced, and the methyl carbon will appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and the [M+H]+ ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).
PART 2: Synthesis and Purification Methodologies
The synthesis of functionalized 7-azaindoles is a well-explored area of organic chemistry. While a specific, published route for this compound is not detailed in the searched literature, a robust synthesis can be designed based on established methods for constructing the 7-azaindole core. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Generalized Synthetic Workflow
The following diagram outlines a plausible and widely adopted synthetic strategy for creating substituted 7-azaindoles, which is adaptable for the target compound.
Caption: Generalized workflow for the synthesis of the target molecule.
Experimental Protocol: A Representative Synthesis
This protocol describes a general, multi-step synthesis adapted from common literature procedures for related heterocyclic systems.
Step 1: Initial Coupling and Cyclization
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent like DMF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Reagent Addition: Add a suitable base (e.g., triethylamine, 3.0 eq) followed by the slow addition of a 3-carbon building block, such as a protected propargyl alcohol derivative (1.2 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. This step often proceeds via a Sonogashira coupling followed by an in-situ cyclization to form the 7-azaindole ring.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: C3-Methylation (if not incorporated in Step 1)
-
Deprotonation: Dissolve the 5-bromo-7-azaindole intermediate from the previous step in an anhydrous aprotic solvent like THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) to deprotonate the pyrrole nitrogen.
-
Electrophilic Attack: After stirring for 30 minutes, add an electrophilic methyl source, such as iodomethane (MeI, 1.2 eq), and allow the reaction to warm to room temperature.
-
Quenching and Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Step 3: Purification
-
Chromatography: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
PART 3: Chemical Reactivity and Strategic Functionalization
The true utility of this compound lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures. The key reactive sites are the pyrrole N-H, the C5-bromo position, and to a lesser extent, the C-H bonds of the heterocyclic core.
Caption: Key reactivity sites and common functionalization reactions.
Core Reactive Tranformations
-
N-H Functionalization: The pyrrolic nitrogen (N1) is acidic and can be readily deprotonated by a suitable base. The resulting anion can react with a variety of electrophiles, allowing for N-alkylation, N-acylation, or N-sulfonylation. This is a common strategy to block this site or to introduce groups that modulate solubility or cell permeability.[1]
-
Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent is the molecule's most powerful synthetic handle. It is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for building molecular complexity.[2]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, typically attaching aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
-
C-H Functionalization: While the C5-bromo group is the primary site for functionalization, recent advances in chemistry have enabled the direct C-H functionalization of the azaindole core.[2] This advanced strategy allows for the introduction of new groups without pre-installed handles, offering alternative and more atom-economical synthetic routes.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a validated pharmacophore present in several FDA-approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[1][3] this compound serves as an invaluable intermediate for creating libraries of novel compounds built around this privileged core.
-
Kinase Inhibitors: A primary application is in the synthesis of kinase inhibitors.[10] Many kinases play a role in cancer cell proliferation, and the 7-azaindole structure is adept at forming key hydrogen bonds within the ATP-binding pocket of these enzymes. The C5 position, functionalized via the bromo group, often extends into solvent-exposed regions, allowing for modifications that enhance potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against targets like Fibroblast Growth Factor Receptor (FGFR).[11]
-
Structure-Activity Relationship (SAR) Studies: This building block is ideal for systematic SAR exploration. By keeping the 3-methyl-7-azaindole core constant, chemists can rapidly generate a diverse array of analogs by varying the substituent at the 5-position through the cross-coupling reactions described previously. This allows for a detailed mapping of how different chemical groups affect a compound's biological activity, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a valuable fragment for FBDD screening campaigns. Its defined vector for chemical elaboration (the bromine atom) allows for efficient fragment evolution once a hit is identified.
PART 5: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
GHS Hazard Classification[4]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H318: Causes serious eye damage (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
Handling Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its combination of the privileged 7-azaindole scaffold with precisely positioned functional handles—the reactive C5-bromo group and the modulating C3-methyl group—provides an exceptional platform for the design and synthesis of novel, biologically active molecules. Its utility in constructing libraries for SAR studies, particularly in the development of kinase inhibitors, underscores its importance to the drug discovery community. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-broMo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine(1053655-76-7) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biological Activity and Therapeutic Potential of 5-Bromo-3-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This technical guide provides an in-depth analysis of derivatives featuring 5-bromo and 3-methyl substitutions, a combination that has yielded potent and selective modulators of key cellular signaling pathways. We will explore the spectrum of biological activities, with a primary focus on kinase inhibition, particularly targeting Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial mediators of tumor angiogenesis and proliferation. This guide synthesizes structure-activity relationship (SAR) data, details the mechanistic basis of action through signaling pathway analysis, and provides validated experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in oncology and drug discovery.
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Core
The 7-azaindole framework, a bioisostere of indole, is a recurring motif in numerous biologically active molecules.[1] Its unique structure, which combines a pyrrole and a pyridine ring, allows it to form critical hydrogen bonding interactions with the hinge regions of many protein kinases, a feature that is fundamental to its success in anticancer chemotherapy.[2]
1.1 The Strategic Importance of 5-Bromo and 3-Methyl Substitutions
The specific decoration of the 7-azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties.
-
5-Bromo Group: The bromine atom at the 5-position serves two primary roles. First, it acts as a versatile synthetic handle. Its reactivity in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the straightforward introduction of diverse aryl and heteroaryl moieties, allowing for extensive exploration of the chemical space to optimize target engagement.[3][4] Second, the electronegative bromine can engage in halogen bonding or occupy specific hydrophobic pockets within a target's active site, thereby enhancing binding affinity.
-
3-Methyl Group: The methyl group at the 3-position is not merely a passive substituent. It can influence the electronic properties of the ring system and provide favorable steric interactions within the enzyme's binding site.[3] Modifications at this position are known to be critical for activity, with the methyl group often found to be well-tolerated and contributory to potency.[2][3][5]
Primary Biological Activity: Potent Kinase Inhibition
Derivatives of the 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6]
2.1 Targeting Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases (FGFR1-4) is deeply involved in regulating cell proliferation, migration, and angiogenesis.[7][8] Abnormal activation of FGFR signaling, through mutations or gene amplification, is a known driver in various cancers, including breast, lung, and bladder cancer.[8]
Several 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent FGFR inhibitors.[3][7][9] By competing with ATP for the kinase domain's binding site, these compounds effectively shut down the downstream signaling cascades (including RAS-MEK-ERK and PI3K-Akt) that promote tumor growth.[7][8] The inhibition of FGFRs can lead to the suppression of tumor growth, induction of apoptosis (programmed cell death), and a reduction in metastasis.[8][9]
2.2 Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the primary mediator of angiogenesis, the process by which new blood vessels are formed.[10] This process is essential for solid tumors to grow beyond a few millimeters, as it supplies them with necessary oxygen and nutrients. Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors by cutting off their blood supply.[10][11]
The 7-azaindole scaffold is a key component in several VEGFR-2 inhibitors.[11][12] These molecules typically occupy the ATP-binding pocket, forming hydrogen bonds with key amino acid residues like Cys919 in the hinge region and interacting with other residues such as Glu885 and Asp1046, thereby preventing receptor activation and downstream signaling.[11][12]
Mechanistic Deep Dive: The VEGFR-2 Signaling Pathway
To understand the impact of these inhibitors, it is crucial to visualize their point of intervention. The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of the this compound derivatives.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190318-00-3 | Benchchem [benchchem.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 872619-43-7 | Benchchem [benchchem.com]
- 10. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its remarkable ability to serve as a bioisostere for indole, coupled with enhanced physicochemical properties such as improved solubility and metabolic stability, has cemented its role in the development of novel therapeutics.[2] The core structure of 7-azaindole is particularly adept at mimicking the hydrogen bonding pattern of adenine, enabling it to effectively interact with the hinge region of numerous protein kinases.[3] This has led to its incorporation into a multitude of kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, a testament to the scaffold's therapeutic potential.[3]
This guide focuses on a key derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position furnishes a molecule with dual functionality. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group can modulate steric and electronic properties, influencing target binding and selectivity. As such, this compound is not merely a compound of academic interest but a critical building block in the synthesis of next-generation targeted therapies. This document aims to provide a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-3-methyl-7-azaindole | [1] |
| CAS Number | 1111637-94-5 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The crystal structure of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar fused ring system.[4] In the solid state, molecules of this class typically form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[4][5] This fundamental structural motif is crucial for its role as a hinge-binder in kinases.
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for constructing the 7-azaindole core. The most logical starting material is the commercially available 2-amino-5-bromo-3-methylpyridine . The proposed synthesis involves a two-step sequence: oxidation of the amino group to a nitro group, followed by a reductive cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Approach
Step 1: Oxidation of 2-Amino-5-bromo-3-methylpyridine to 2-Nitro-5-bromo-3-methylpyridine
-
Rationale: The conversion of an amino group on a pyridine ring to a nitro group is a crucial transformation for subsequent cyclization. Strong oxidizing agents are required for this step. Caro's acid (peroxymonosulfuric acid), generated in situ from hydrogen peroxide and sulfuric acid, is a common and effective reagent for this purpose.[6]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to maintain a temperature below 5 °C, slowly add 2-amino-5-bromo-3-methylpyridine.
-
In a separate vessel, prepare Caro's acid by cautiously adding hydrogen peroxide to concentrated sulfuric acid at a low temperature.
-
Add the freshly prepared Caro's acid dropwise to the solution of the aminopyridine, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
The precipitated product, 2-nitro-5-bromo-3-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reductive Cyclization to form this compound
-
Rationale: This step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent methyl group to form the pyrrole ring. This transformation often requires a catalyst and a C1 source to facilitate the formation of the C2-C3 bond of the pyrrole ring. One common method involves the use of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which then undergoes reductive cyclization.[6]
-
Procedure:
-
Dissolve 2-nitro-5-bromo-3-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture, typically to around 100-120 °C, for several hours to form the enamine intermediate.
-
After cooling, the intermediate is subjected to reductive cyclization. This can be achieved using various reducing agents. A common system is iron powder in acetic acid. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered to remove solid reagents.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
-
Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound lies in the reactivity of its 5-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Heterocycle for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged" structure. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine core, making it an exceptional hinge-binding motif for a multitude of protein kinases. The strategic functionalization of this core is paramount in developing selective and potent kinase inhibitors for oncology and other therapeutic areas.[1][2]
This guide provides a comprehensive technical overview of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1111637-94-5), a key intermediate whose specific substitution pattern offers a versatile platform for library synthesis and lead optimization in drug discovery programs. We will delve into its fundamental molecular properties, provide expert insight into its synthesis and handling, and explore its application in the construction of advanced bioactive molecules.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid compound whose identity and characteristics are summarized below.[3]
| Identifier | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[3] |
| Molecular Weight | 211.06 g/mol | PubChem[3] |
| CAS Number | 1111637-94-5 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 5-Bromo-3-methyl-7-azaindole | PubChem[3] |
| SMILES | CC1=CNC2=C1C=C(C=N2)Br | PubChem[3] |
| InChIKey | KFXLHKPTNMYOLR-UHFFFAOYSA-N | PubChem[3] |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Based on GHS classifications, this compound is a hazardous substance requiring careful handling by trained professionals.[3]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Protocol for Safe Handling:
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthesis Strategy: A Proposed Route
Causality Behind the Strategy: The Bartoli synthesis is exceptionally well-suited for this target as it begins with a substituted nitro-pyridine and directly installs the pyrrole ring. Starting with 5-bromo-3-methyl-2-nitropyridine allows for the regioselective formation of the desired 3-methyl-7-azaindole core in a single, efficient cyclization step.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of this compound via Bartoli Cyclization
-
Rationale: This reaction utilizes the nucleophilic addition of a vinyl Grignard reagent to the nitropyridine. The resulting intermediate undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization/aromatization to yield the 7-azaindole core. The presence of the ortho-methyl group on the starting material sterically directs the Grignard attack to produce the desired 3-methyl product.
-
Procedure:
-
To a stirred, cooled (-78 °C) solution of 5-bromo-3-methyl-2-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M), add vinylmagnesium bromide (3.0-4.0 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, this compound.
-
-
Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), comparing the data to expected values.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the C5 position serves as a synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This strategic functionalization at the C5 position, combined with the inherent hinge-binding capability of the 7-azaindole core and the methyl group at C3 influencing vector space, allows for the rapid generation of focused libraries of potent and selective kinase inhibitors.[1][2]
Caption: Role as a key intermediate in kinase inhibitor synthesis.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its molecular architecture provides an ideal starting point for constructing sophisticated molecules targeting the kinome. A firm grasp of its properties, a robust and logical synthetic approach, and an appreciation for its application in cross-coupling chemistry empower researchers to accelerate their discovery programs and develop next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the solubility of a lead compound is a cornerstone physicochemical property that dictates its fate. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to diminished in vivo efficacy due to poor absorption and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust methodologies for its empirical determination, and offer field-proven insights to guide formulation and development strategies. Our focus is not merely on presenting data but on elucidating the scientific rationale behind the experimental choices, thereby empowering researchers to make informed decisions.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound is a substituted 7-azaindole, a scaffold frequently explored in the development of kinase inhibitors and other therapeutic agents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[1] |
| Molecular Weight | 211.06 g/mol | PubChem[1] |
| Calculated LogP | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | PubChem[1] |
The calculated LogP of 2.4 suggests that this compound is moderately lipophilic. This characteristic indicates a preference for non-polar environments and suggests that its aqueous solubility may be limited. The presence of a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) allows for interactions with protic solvents. However, the overall lipophilicity imparted by the bromo and methyl substituents, along with the aromatic rings, is expected to play a significant role in its solubility profile.
A Tale of Two Solubilities: Kinetic vs. Thermodynamic
In the fast-paced environment of drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][4]
-
Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions.[4][5][6] It is typically determined by dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[4][7] The point at which the compound precipitates is its kinetic solubility. This measurement is invaluable for the rapid screening of large numbers of compounds in early discovery phases.[4][6]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation in a given solvent system when the dissolved and undissolved forms are in equilibrium.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility, though it is more time and resource-intensive. This value is critical for later-stage development, including formulation and toxicology studies.[8]
Experimental Determination of Solubility: Protocols and Rationale
The following section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.
Kinetic Solubility Determination via Nephelometry
Nephelometry is a rapid and sensitive method for measuring the precipitation of a compound in solution by detecting scattered light.[6][10]
Workflow for Kinetic Solubility Determination:
Caption: Workflow for nephelometric kinetic solubility assay.
Detailed Protocol:
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to create a 10 mM stock solution.[5][7]
-
Rationale: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal vehicle for creating concentrated stock solutions.
-
-
Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the initial wells.[5]
-
Rationale: The small starting volume allows for subsequent serial dilutions directly in the assay plate.
-
-
Serial Dilution and Buffer Addition: Perform serial dilutions of the stock solution with DMSO across the plate. Then, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤1%).[6]
-
Rationale: Maintaining a low and consistent final DMSO concentration is critical as it can act as a co-solvent and artificially inflate solubility measurements.
-
-
Incubation and Mixing: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[5][7]
-
Rationale: Incubation allows the system to approach a pseudo-equilibrium, while shaking ensures homogeneity.
-
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.[5][10]
-
Rationale: An increase in light scattering indicates the formation of a precipitate, signifying that the solubility limit has been exceeded.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility.[11]
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for shake-flask thermodynamic solubility assay.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane).
-
Rationale: The presence of excess solid ensures that the resulting solution is saturated at equilibrium.[8]
-
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours).[4][8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[12]
-
Rationale: Complete separation of the solid and liquid phases is critical for accurate measurement of the dissolved compound concentration.[12]
-
-
Quantification: Prepare a series of dilutions of the supernatant and analyze them using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][12][13] A standard curve of known concentrations of this compound should be prepared and analyzed alongside the samples for accurate quantification.
-
Rationale: HPLC-UV is a robust and widely used technique for the accurate quantification of small molecules in solution.
-
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated supernatant, typically in units of µg/mL or µM.[13]
Anticipated Solubility Profile and Formulation Considerations
While specific experimental data for this compound is not publicly available, we can extrapolate an anticipated solubility profile based on its physicochemical properties.
Hypothetical Solubility Data:
| Solvent | Dielectric Constant | Polarity Index | Anticipated Solubility | Rationale |
| Water (pH 7.4) | 80.1 | 10.2 | Very Low | High polarity, strong hydrogen bonding network. |
| Methanol | 32.7 | 5.1 | Moderate | Protic, polar solvent capable of hydrogen bonding. |
| Ethanol | 24.5 | 4.3 | Moderate to High | Similar to methanol but slightly less polar. |
| Acetone | 20.7 | 5.1 | High | Aprotic, polar solvent. |
| Acetonitrile | 37.5 | 5.8 | Moderate | Aprotic, polar solvent. |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | High | Aprotic, moderately polar solvent. |
| Dichloromethane (DCM) | 9.1 | 3.1 | High | Aprotic, non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Very High | Aprotic, highly polar solvent, excellent solvent for many organic compounds. |
Given its LogP of 2.4, this compound is expected to exhibit higher solubility in less polar organic solvents such as THF and DCM, and moderate to high solubility in polar aprotic solvents like acetone and DMSO. Its solubility in protic solvents like methanol and ethanol will be influenced by its ability to participate in hydrogen bonding. Aqueous solubility is anticipated to be low, a common challenge for drug candidates that necessitates careful formulation strategies.[6][9]
For in vivo studies, if aqueous solubility is found to be a limiting factor, formulation approaches such as the use of co-solvents (e.g., PEG 400, propylene glycol), surfactants, or cyclodextrins may be necessary to achieve the required exposure.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[14][15][16][17] All work should be conducted in a well-ventilated fume hood.[15][17]
Conclusion
The solubility of this compound is a critical parameter that will significantly influence its journey through the drug discovery and development pipeline. This guide has provided a comprehensive framework for understanding, determining, and interpreting its solubility. By employing robust experimental methodologies, such as nephelometry for high-throughput kinetic screening and the gold-standard shake-flask method for thermodynamic assessment, researchers can generate the high-quality data needed to guide lead optimization, design appropriate formulations, and ultimately, increase the probability of success for this promising compound.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. rheolution.com [rheolution.com]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. echemi.com [echemi.com]
- 15. chemscene.com [chemscene.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
The Pyrrolo[2,3-b]pyridine Core: A Journey from Chemical Novelty to Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile starting point for drug discovery. The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, stands as a testament to this concept. A bioisosteric analog of the ubiquitous indole and purine moieties, 7-azaindole has journeyed from a subject of academic synthesis to the core of FDA-approved drugs and numerous clinical candidates.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, grant it a distinct chemical personality and a versatile pharmacophoric profile.[2][3] This guide provides an in-depth exploration of the history, synthesis, and groundbreaking applications of the pyrrolo[2,3-b]pyridine scaffold, offering field-proven insights for professionals in drug development.
The Historical Context: Early Synthetic Forays
The initial exploration of the 7-azaindole scaffold can be traced back to the mid-20th century. The work of Michael M. Robison and Bonnie L. Robison in the 1950s laid the groundwork for the synthesis of 7-azaindole and its conversion to analogs of biologically significant indole derivatives, such as 7-azatryptophan.[4][5][6] These early investigations established the fundamental chemistry of the ring system and sparked interest in its potential as a mimic of natural biomolecules. However, the true therapeutic potential of the scaffold would not be fully realized for several decades, pending the development of more efficient synthetic methodologies and a deeper understanding of its biological interactions.
A Tale of Two Syntheses: From Classic Reactions to Modern Catalysis
The primary challenge in constructing the pyrrolo[2,3-b]pyridine core lies in the heteroannulation process—effectively fusing a pyrrole ring onto a pyridine precursor or vice versa.[7] The evolution of synthetic strategies reflects the broader advancements in organic chemistry, moving from harsh, classical name reactions to elegant and highly versatile transition-metal-catalyzed methods.
Pillar 1: Classic Annulation Strategies
Two classical methods have been historically significant in the synthesis of 7-azaindoles: the Fischer Indole Synthesis and the Chichibabin Reaction.
The Fischer Indole Synthesis: Discovered in 1883 by Emil Fischer, this reaction traditionally produces indoles from phenylhydrazines and aldehydes or ketones under strong acid catalysis.[8] Its adaptation for 7-azaindoles involves the cyclization of 2-pyridylhydrazones.[3] However, the electron-deficient nature of the pyridine ring can make the requisite[9][9]-sigmatropic rearrangement step less favorable compared to standard indole synthesis.[2] Polyphosphoric acid (PPA) is often employed as the catalyst to drive the reaction at high temperatures.[3][10]
Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [3]
-
Hydrazone Formation: The appropriate 2-pyridylhydrazine is condensed with an aliphatic or alkylaromatic ketone to form the corresponding 2-pyridylhydrazone.
-
Cyclization: The purified 2-pyridylhydrazone is added to polyphosphoric acid (PPA).
-
Heating: The mixture is heated to 160-180°C for approximately 5 minutes.
-
Workup: The reaction mixture is cooled and then carefully quenched with water or an ice-water mixture.
-
Neutralization & Extraction: The aqueous solution is neutralized with a base (e.g., NaOH, NH4OH) and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the 2,3-disubstituted 7-azaindole.
The Chichibabin Reaction: This reaction involves the nucleophilic amination of a pyridine ring, typically using sodium amide (NaNH2).[11][12] For 7-azaindole synthesis, a variation employing a strong base like lithium diisopropylamide (LDA) to mediate the condensation of a 3-picoline derivative with a nitrile is often used.[7][13] The reaction proceeds through the formation of an anionic σ-adduct, followed by elimination of a hydride ion to restore aromaticity.[11]
Experimental Protocol: LDA-Mediated Chichibabin Synthesis of 2-Phenyl-7-azaindole [7]
-
Base Preparation: A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -40°C.
-
Picoline Addition: 2-Fluoro-3-picoline (1.0 equivalent) is added dropwise to the LDA solution, and the mixture is stirred for 60 minutes at -40°C.
-
Nitrile Addition: Benzonitrile (1.2 equivalents) is added to the deep red reaction mixture.
-
Reaction: The mixture is stirred for an additional 2 hours at -40°C.
-
Quenching: The reaction is warmed to 0°C for 30 minutes and then carefully quenched with water or wet THF.
-
Extraction: The product is extracted with ethyl acetate. The organic layer is washed sequentially with aqueous NaHCO3 and brine.
-
Purification: The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting solid is purified to afford 2-phenyl-7-azaindole (typically in ~80-82% yield).
Pillar 2: The Palladium Revolution
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex heterocycles, including 7-azaindoles. These methods offer milder conditions, greater functional group tolerance, and a more modular approach compared to classical techniques.[2][14]
Sonogashira Coupling and Cyclization: A particularly powerful strategy involves the palladium/copper-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne.[15][16] The resulting 2-amino-3-(alkynyl)pyridine intermediate can then undergo intramolecular cyclization to form the pyrrole ring. This cyclization can be promoted by various catalysts, including acids or, notably, potassium tert-butoxide in the presence of 18-crown-6, which avoids the need for N-H protecting groups.[15][16]
Diagram: Synthetic Evolution of the Pyrrolo[2,3-b]pyridine Core
Caption: Evolution from classic high-temperature syntheses to modern, versatile palladium-catalyzed methods.
The Milestone Moment: Unlocking the Kinase Hinge
A paradigm shift in the application of 7-azaindole occurred with the recognition of its exceptional ability to act as a kinase hinge-binding motif . Kinase inhibitors are predominantly designed to compete with adenosine triphosphate (ATP) at its binding site. A key interaction within this site is with the "hinge region," a flexible loop connecting the N- and C-terminal lobes of the kinase. The 7-azaindole scaffold is perfectly pre-organized to form two critical hydrogen bonds with this region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[17][18] This bidentate interaction provides a strong and specific anchor for inhibitors, making the 7-azaindole a highly sought-after fragment in kinase inhibitor design.
Diagram: 7-Azaindole as a Kinase Hinge-Binding Pharmacophore
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge region.
Case Study: The Vemurafenib Success Story
The discovery of Vemurafenib (Zelboraf®) represents a landmark achievement in targeted cancer therapy and a triumph for the 7-azaindole scaffold.[1] Identified through fragment-based drug discovery, Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase, a driver oncogene in approximately half of all metastatic melanomas.[1][19][20] The journey from a simple 7-azaindole fragment to an FDA-approved drug in 2011 was remarkably rapid, underscoring the power of structure-based design.[9][21] The core 7-azaindole anchors the molecule in the BRAF hinge, allowing appended functionalities to achieve high potency and selectivity.
| Compound | Target | IC50 (nM) | Key Pharmacokinetic Properties | Status |
| Vemurafenib | BRAF V600E | 13 [ref] | Rapid clinical response, but resistance can develop in 6-8 months.[9][21] Associated with cutaneous squamous cell carcinomas.[19] | FDA Approved (2011)[21] |
| Compound 4h | FGFR1/2/3 | 7 / 9 / 25[17] | Preclinical; demonstrated inhibition of breast cancer cell proliferation and migration in vitro.[17] | Preclinical[17] |
| Compound 41 | GSK-3β | 0.22[22] | Ameliorated dyskinesia in a zebrafish AD model; low toxicity in mice.[22] | Preclinical[22] |
| Compound 11h | PDE4B | 140[23] | Showed good selectivity over PDE4D and inhibited TNF-α release in macrophages.[23] | Preclinical[23] |
| Compound 14d | Orai Channels | - | Showed efficacy in a preclinical model of allergen-induced asthma.[24] | Preclinical[24] |
Note: IC50 and pharmacokinetic data are compiled from various preclinical studies and may not be directly comparable.
Broadening Horizons: A Scaffold for Diverse Targets
The success of 7-azaindole in kinase inhibition has spurred its exploration against a wide array of other biological targets. Its ability to serve as a versatile template for chemical modification has led to the development of potent inhibitors for diverse disease pathways.
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives have shown potent, low-nanomolar inhibition of FGFR isoforms, which are implicated in various cancers.[17][25]
-
Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine compounds have emerged as highly potent GSK-3β inhibitors, showing promise for the treatment of Alzheimer's disease by inhibiting tau hyperphosphorylation.[22]
-
Phosphodiesterase 4B (PDE4B): The scaffold has been used to develop selective PDE4B inhibitors, which are of interest for treating central nervous system diseases.[23]
-
Janus Kinase (JAK): The core has been instrumental in creating inhibitors targeting JAK3, a key player in cytokine signaling, for potential use in treating autoimmune disorders and organ transplant rejection.[18][26]
-
Antiproliferative Agents: Beyond specific enzyme inhibition, numerous 7-azaindole derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines, with some suggested to act via DNA intercalation.[27][28][29]
The enhanced solubility and metabolic stability often observed with azaindoles compared to their indole counterparts further cement their value in drug development.
Conclusion and Future Outlook
The pyrrolo[2,3-b]pyridine scaffold has completed a remarkable journey from a molecule of synthetic interest to a cornerstone of modern medicinal chemistry. Its story is one of enabling innovation, from the development of new synthetic reactions to its pivotal role in the rise of targeted therapies like Vemurafenib. The inherent pharmacophoric features of the 7-azaindole core, particularly its ideal geometry for kinase hinge binding, ensure its continued relevance. Future research will undoubtedly focus on novel, more efficient, and stereoselective synthetic routes to access increasingly complex derivatives. As our understanding of disease biology deepens, this privileged scaffold will continue to provide a robust and validated starting point for the design of the next generation of precision medicines.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives | Scilit [scilit.com]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. myttex.net [myttex.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. scribd.com [scribd.com]
Methodological & Application
The Versatile Virtuoso: Unlocking the Synthetic Potential of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to innovation. Among the pantheon of heterocyclic intermediates, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-methyl-7-azaindole, has emerged as a cornerstone in the construction of complex, biologically active molecules. Its unique electronic and structural features, characterized by a fused pyrrolopyridine core with a strategically placed bromine atom and methyl group, render it an exceptionally versatile substrate for a host of powerful synthetic transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind its use, empowering you to leverage this potent scaffold in your synthetic endeavors.
The Strategic Advantage of the 5-bromo-3-methyl-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl group at the 3-position can influence the molecule's conformation and metabolic stability, offering a subtle yet powerful tool for fine-tuning the properties of the final compound.
This guide will delve into the three most impactful classes of cross-coupling reactions where this compound serves as a key substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl and heteroaryl groups.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds to introduce a wide range of amino functionalities.
Furthermore, we will explore a case study illustrating the application of this building block in the synthesis of a potent kinase inhibitor, underscoring its real-world impact in drug discovery.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For this compound, this reaction is the premier method for introducing aryl and heteroaryl substituents at the 5-position, a common strategy in the development of kinase inhibitors to probe the ATP-binding site.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often used as they readily generate the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center and modulate its reactivity. For heteroaryl bromides, bulky and electron-rich phosphine ligands can be beneficial.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed due to their efficacy and compatibility with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Diagram of the Suzuki Coupling Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for similar bromopyridine substrates and serves as a robust starting point.[3][4]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) source. |
| Base | K₃PO₄ (2.0 equiv) | An effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 85-95 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
II. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for introducing a rigid alkynyl linker, which can be used to extend a molecule towards a specific binding pocket in a protein target or as a precursor for further transformations.
Causality Behind Experimental Choices
The Sonogashira reaction typically employs a dual-catalyst system.
-
Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is the primary actor. Catalysts like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are often used, which are reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. It also serves as a solvent in some cases.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and catalysts.
Diagram of the Sonogashira Coupling Workflow
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-methyl-5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | A standard and effective dual-catalyst system for Sonogashira couplings. |
| Base | Et₃N (2.0 equiv) | Acts as both a base and a co-solvent, facilitating the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalysts. |
| Temperature | 80 °C | A moderate temperature that promotes the reaction without significant side product formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling). |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds with Precision
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[7][8] For the this compound scaffold, this reaction is invaluable for introducing a diverse range of primary and secondary amines, which are common features in many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase.
Causality Behind Experimental Choices
The key to a successful Buchwald-Hartwig amination lies in the judicious choice of the palladium precatalyst, ligand, and base.
-
Palladium Precatalyst and Ligand: Modern Buchwald-Hartwig aminations often utilize highly active and air-stable palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These advanced catalyst systems exhibit high turnover numbers and are effective for coupling challenging substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from established procedures for the amination of halo-7-azaindoles.[8]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)morpholine.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A highly active and versatile catalyst system for C-N bond formation. |
| Base | NaOt-Bu (1.4 equiv) | A strong, non-nucleophilic base effective for deprotonating the amine. |
| Solvent | Toluene | A non-polar, aprotic solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Promotes efficient catalytic turnover. |
| Atmosphere | Inert (Glovebox or Schlenk line) | Crucial for the stability of the catalyst and base. |
IV. Case Study: A Building Block for Potent Kinase Inhibitors
The true value of a synthetic intermediate is realized in its application. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).[1][2][9] While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its utility as a key intermediate in the synthesis of potent kinase inhibitors is well-documented in patent literature. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine are central to the development of selective JAK inhibitors.[9][10][11]
The general synthetic strategy often involves a Suzuki or similar cross-coupling reaction to install a substituted pyrazole or other nitrogen-containing heterocycle at the 5-position of the pyrrolo[2,3-b]pyridine core. This pyrazole moiety can then be further functionalized to interact with specific residues in the kinase active site.
Conclusion
This compound is a powerful and versatile building block that provides a gateway to a vast chemical space of biologically relevant molecules. Its strategic combination of a privileged heterocyclic core and a reactive bromine handle makes it an indispensable tool for medicinal chemists and synthetic organic chemists alike. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable intermediate in their pursuit of novel therapeutics and functional materials. By understanding the principles behind the powerful cross-coupling reactions it readily undergoes, the full synthetic potential of this remarkable molecule can be unlocked.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US11905292B2 - Process and intermediates for preparing a JAK inhibitor - Google Patents [patents.google.com]
- 11. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor
Introduction
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Kinases are a major class of therapeutic targets due to their central role in regulating cellular processes; their dysregulation is a hallmark of diseases like cancer.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a novel compound from this class, as a potential kinase inhibitor.
Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine ring system have shown potent inhibitory activity against various kinases, notably including Fibroblast Growth Factor Receptors (FGFRs).[1][6][7] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is implicated in numerous cancers.[1][8] Therefore, this guide will use the FGFR signaling cascade as a primary example for elucidating the inhibitory potential of this compound. The methodologies described herein are designed to be robust and broadly applicable for the preclinical evaluation of novel kinase inhibitors.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₈H₇BrN₂ | [9] |
| Molecular Weight | 211.06 g/mol | [9] |
| CAS Number | 1111637-94-5 | [9] |
| Structure | (See PubChem CID 45480255) | [9] |
Part 1: In Vitro Kinase Inhibition Profile
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against purified enzymes. This allows for the quantification of potency (e.g., IC50) and initial selectivity profiling.
Rationale for Kinase Panel Selection
Given that related pyrrolo[2,3-b]pyridine compounds inhibit FGFRs, an initial screening should focus on the FGFR family (FGFR1, 2, 3, 4).[7] To assess selectivity, the panel should also include other structurally related tyrosine kinases and common off-target kinases. A broad, non-selective kinase inhibitor like Staurosporine should be used as a positive control.[3]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a homogenous, luminescence-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][10]
Materials:
-
This compound (Test Compound)
-
Purified, active kinases (e.g., FGFR1, FGFR2)
-
Kinase-specific substrate peptides
-
ATP (Adenosine 5'-triphosphate)
-
Staurosporine (Positive Control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| FGFR1 | [Experimental Result] | 7 |
| FGFR2 | [Experimental Result] | 9 |
| VEGFR2 | [Experimental Result] | 12 |
| SRC | [Experimental Result] | 6 |
| CDK2 | [Experimental Result] | 25 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is used as a positive control.
Part 2: Cellular Activity and Target Engagement
While in vitro assays confirm direct enzyme inhibition, cell-based assays are critical to determine if a compound can enter cells, engage its target in a complex cellular environment, and exert a biological effect.[11][12][13]
Rationale for Cellular Assays
Cell-based assays provide more physiologically relevant data by assessing the inhibitor's activity in the presence of cellular factors, membrane transport limitations, and competing intracellular ATP concentrations.[11] We will first assess the compound's effect on the proliferation of a cancer cell line known to be dependent on FGFR signaling. Subsequently, we will use Western blotting to confirm target engagement by measuring the phosphorylation status of downstream effector proteins.[14]
Protocol 2: Cell Proliferation Assay (e.g., Ba/F3 Cell Line)
This protocol uses an IL-3 dependent murine pro-B cell line (Ba/F3) engineered to express a specific kinase, such as an FGFR fusion protein. In the absence of IL-3, cell survival and proliferation become dependent on the activity of the expressed kinase, providing a clean system to measure kinase inhibition.[11]
Materials:
-
Ba/F3 cells stably expressing an FGFR fusion protein (e.g., FGFR1-TACC1)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Interleukin-3 (IL-3)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Culture: Culture the Ba/F3-FGFR cells in RPMI-1640 with 10% FBS and IL-3.
-
Assay Setup:
-
Wash cells three times with PBS to remove IL-3.
-
Resuspend cells in assay medium (RPMI + 10% FBS, without IL-3).
-
Seed 5,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Add serially diluted this compound to the wells. Include DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.
-
-
Data Analysis:
-
Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot viability against the logarithm of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Target Engagement
Western blotting is a robust technique to directly visualize the effect of a kinase inhibitor on its target signaling pathway by measuring changes in the phosphorylation of downstream substrates.[14][15] Inhibition of FGFR should lead to a dose-dependent decrease in the phosphorylation of its key downstream effectors, such as FRS2, PLCγ, and ERK.[1]
Materials:
-
Cancer cell line with active FGFR signaling (e.g., SNU-16)
-
Complete cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with increasing concentrations of the test compound for 2 hours.
-
Stimulate cells with an appropriate ligand (e.g., FGF2) for 15 minutes, if necessary, to induce pathway activation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).[17]
Conclusion and Future Directions
This document outlines a systematic approach to validate this compound as a kinase inhibitor, with a focus on the therapeutically relevant FGFR pathway. The successful execution of these protocols will establish the compound's in vitro potency, cellular efficacy, and on-target activity. Positive results from these foundational studies would warrant further investigation, including comprehensive kinome-wide selectivity profiling, biophysical binding assays (e.g., SPR or ITC), ADME/Tox studies, and eventual evaluation in in vivo preclinical models of cancer.[4]
References
- 1. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 872619-43-7 | Benchchem [benchchem.com]
- 9. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. m.youtube.com [m.youtube.com]
Application of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Cancer Research: A Technical Guide
Introduction: The Privileged Scaffold of 7-Azaindole in Oncology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The strategic modification of this core structure has led to the development of several potent and selective inhibitors targeting various oncogenic signaling pathways.
This guide focuses on a specific derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine . While direct and extensive literature on this exact molecule is emerging, its structural components—the 7-azaindole core, the 5-bromo substitution, and the 3-methyl group—position it as a highly valuable compound for cancer research and drug development. The 5-bromo substitution is particularly noteworthy as it is a key feature in intermediates used for synthesizing potent anticancer agents, including PARP inhibitors. For instance, 5-bromo-7-azaindole is a critical building block for Veliparib (ABT-888), a well-characterized PARP inhibitor that has been extensively investigated in clinical trials.[1] Furthermore, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated significant potential as inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its analogs in cancer research. We will delve into its potential mechanisms of action, provide detailed protocols for its evaluation, and present a framework for interpreting the generated data.
Potential Mechanisms of Action and Therapeutic Targets
Based on the established activities of the 7-azaindole scaffold and its 5-bromo derivatives, this compound can be investigated as a modulator of several key cancer-related pathways.
Kinase Inhibition: Targeting Aberrant Cell Signaling
The 1H-pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for various protein kinases. Derivatives have shown potent inhibitory activity against several kinase families.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][5][6] These compounds typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways.
-
Other Kinase Targets: The versatility of the 7-azaindole scaffold allows for its adaptation to target other kinases, such as CDK8, which is implicated in colorectal cancer through the WNT/β-catenin signaling pathway.[4][7]
PARP Inhibition: Exploiting DNA Damage Repair Deficiencies
The 5-bromo-7-azaindole moiety is a key component in the synthesis of PARP inhibitors like Veliparib.[1] Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8]
Given its structural similarity to PARP inhibitor precursors, this compound serves as a valuable starting point for the synthesis of novel PARP inhibitors or could be evaluated for its intrinsic PARP inhibitory activity.
Experimental Workflows and Protocols
The following section provides detailed protocols for the initial characterization of this compound's anticancer potential.
Experimental Workflow Overview
Caption: General workflow for the in vitro evaluation of this compound.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a universal, luminescence-based assay to quantify the amount of ADP produced during a kinase reaction, thus measuring kinase activity.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[3][9][10]
Materials:
-
This compound
-
Kinase of interest (e.g., FGFR1)
-
Kinase-specific substrate and buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its substrate, and the test compound or controls.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.[11][12]
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR amplification)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][2][4]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathway Visualizations
FGFR Signaling Pathway
Aberrant activation of the FGFR signaling pathway is a key driver in various cancers. Inhibition of FGFRs with small molecules like 1H-pyrrolo[2,3-b]pyridine derivatives can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
PARP and DNA Single-Strand Break Repair
PARP1 plays a critical role in sensing and signaling single-strand DNA breaks (SSBs), facilitating their repair through the base excision repair (BER) pathway. PARP inhibitors trap PARP1 at the site of DNA damage, leading to the formation of toxic double-strand breaks during DNA replication, which is particularly lethal to cancer cells with homologous recombination deficiencies (e.g., BRCA mutations).
Caption: Mechanism of action of PARP inhibitors in the context of DNA repair.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise manner.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50/GI50 in µM) |
| Biochemical Assay | FGFR1 Kinase | IC50 | Experimental Value |
| Biochemical Assay | PARP1 Enzyme | IC50 | Experimental Value |
| Cell Viability | Breast Cancer (MCF-7) | GI50 | Experimental Value |
| Cell Viability | Lung Cancer (A549) | GI50 | Experimental Value |
| Cell Viability | Colorectal Cancer (HCT116) | GI50 | Experimental Value |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel anticancer agents. Its structural similarity to known kinase and PARP inhibitors provides a strong rationale for its investigation in these areas. The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound.
Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity. Promising lead compounds should then be advanced to more complex cellular models, such as 3D spheroids and organoids, and subsequently to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles. The ultimate goal is to leverage the unique properties of the 5-bromo-3-methyl-7-azaindole scaffold to develop next-generation targeted therapies for cancer.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. scispace.com [scispace.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocol for Suzuki Coupling of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation in Aza-Indole Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point in drug discovery programs.[3] The targeted functionalization of this heterocyclic system is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[4][5]
This application note provides a comprehensive guide to the Suzuki coupling of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern the success of this transformation. Our aim is to equip researchers with the knowledge to not only replicate these procedures but also to rationally troubleshoot and adapt them for their specific synthetic targets.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species with an organic halide or triflate.[4] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the aryl bromide (this compound). This step forms a palladium(II) intermediate. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold can facilitate this step.[6]
-
Transmetalation: This is often the rate-determining step. The organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic borate species, thereby facilitating the transfer.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368", pos="1.5,2!"]; C [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; D [label="Transmetalation", shape=plaintext, fontcolor="#5F6368", pos="3,0.5!"]; E [label="Ar-Pd(II)L2-R", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-1!"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368", pos="1.5,-1!"]; G [label="Ar-R", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-1!"];
// Edges A -> C [label="Ar-X", color="#4285F4"]; C -> E [label="R-B(OH)2\nBase", color="#34A853"]; E -> A [label="", color="#EA4335"]; E -> G [label="", style=dashed, color="#FBBC05"];
// Invisible nodes and edges for layout control subgraph { rank=same; A; C; } subgraph { rank=same; G; E; } } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be adaptable for various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for particularly challenging substrates.
Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)
This protocol is a robust starting point for the Suzuki coupling of this compound and is particularly useful due to the commercial availability and stability of the catalyst.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1).
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Activity Catalyst System (e.g., XPhos Pd G2)
For more challenging couplings or to achieve higher turnover numbers, a more active catalyst system is recommended. Buchwald-type ligands and their pre-catalysts, such as XPhos Pd G2, are often highly effective for heteroaryl couplings.[10]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: tert-Amyl alcohol or 1,4-Dioxane
-
Microwave reaction vial or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.3 eq.), K₃PO₄ (2.5 eq.), and XPhos Pd G2 (0.015 eq.).
-
Add the degassed solvent (e.g., tert-Amyl alcohol).
-
Seal the vial and place it in a microwave reactor. Heat to 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 100 °C for 2-4 hours can be used.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Addition of Reagents\n- Aza-indole\n- Boronic Acid\n- Base\n- Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solvent Addition\n(Degassed)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Heating &\nStirring", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Workup\n- Quench\n- Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Characterization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#34A853"]; E -> F [color="#EA4335"]; F -> G [color="#FBBC05"]; G -> H [color="#4285F4"]; } enddot Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The choice of reaction components is critical for a successful Suzuki coupling. The following table provides a comparative overview of common conditions and their rationale for the coupling of bromo-aza-indoles and related heterocycles.
| Parameter | Common Choices | Rationale & Causality | Expected Yield Range | References |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, XPhos Pd G2 | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. More advanced catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) often provide higher yields and faster reaction times, especially for challenging substrates, by promoting oxidative addition and reductive elimination.[10] | 60-95% | [5][6][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cs₂CO₃ and K₃PO₄ are generally more effective than K₂CO₃ due to their higher basicity and solubility in organic solvents.[7][11] | - | [11] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, tert-Amyl alcohol (often with water) | The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane and DMF are common. The addition of water can aid in dissolving the base and promoting the reaction.[4] | - | [4][5] |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to drive the reaction to completion, particularly for less reactive aryl bromides. Microwave irradiation can significantly reduce reaction times.[12] | - | [12] |
| Boronic Acid Derivative | Boronic acids, Boronic esters (e.g., pinacol esters), Trifluoroborate salts | Boronic esters and trifluoroborate salts can exhibit greater stability and reduced protodeboronation (a common side reaction) compared to boronic acids. | - |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, switching to a more active catalyst system (e.g., from Pd(PPh₃)₄ to an XPhos-based catalyst), or using a stronger base like K₃PO₄. Ensure all reagents and solvents are of high purity and adequately degassed.
-
Side Reactions: The primary side reactions are often protodeboronation of the boronic acid and debromination of the starting material. To minimize protodeboronation, use a more stable boronic ester or trifluoroborate salt and ensure the reaction is run under strictly anhydrous conditions (if a non-aqueous system is used). Debromination can be suppressed by using a less reactive base or a lower reaction temperature.[9]
-
Catalyst Deactivation: The pyridine nitrogen in the 7-azaindole scaffold can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands can sterically hinder this interaction and maintain catalytic activity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of functionalized 5-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these important heterocyclic compounds. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation and adaptation of this powerful synthetic transformation in drug discovery and development.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold.[1] Its significance stems from its structural resemblance to the adenine fragment of adenosine triphosphate (ATP), a universal substrate for kinases. This mimicry allows 7-azaindole derivatives to act as competitive inhibitors at the ATP-binding site of kinases, a protein family deeply implicated in oncogenesis and inflammatory diseases.[2][3]
The 7-azaindole core offers a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom). This arrangement facilitates a bidentate hydrogen bonding interaction with the "hinge" region of the kinase active site, a critical anchoring point for many potent inhibitors.[2][4] The strategic functionalization of the 7-azaindole core is a cornerstone of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine . The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[5][6] The methyl group at the C3 position modulates the electronic properties and steric profile of the molecule, often contributing to favorable interactions within the target binding pocket. This combination makes 5-bromo-3-methyl-7-azaindole a crucial building block in the synthesis of targeted therapeutics.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-3-methyl-7-azaindole |
| CAS Number | 1111637-94-5 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light yellow solid |
Application Focus: A Cornerstone for Kinase Inhibitor Synthesis
The primary application of this compound is as a key intermediate in the synthesis of small-molecule kinase inhibitors.[7] Its structure is a core component of numerous compounds designed to target specific kinases that drive cancer cell proliferation.
A prominent example is the synthesis of Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAFV600E mutant kinase, which is prevalent in metastatic melanoma.[2][3] The 7-azaindole moiety of Vemurafenib anchors the molecule in the ATP-binding pocket of BRAF, while the groups attached via the C5 position engage with other regions of the enzyme to confer potency and selectivity.[8] The ability to use the 5-bromo position for strategic coupling reactions is fundamental to the drug's design and discovery.
The diagram below illustrates the central role of the BRAF kinase in the MAPK/ERK signaling pathway and the point of inhibition by drugs derived from the 7-azaindole scaffold.
Caption: The MAPK/ERK signaling cascade inhibited by BRAF inhibitors.
Core Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for functionalizing the 5-position of the 7-azaindole core.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between the this compound and a wide variety of aryl or heteroaryl boronic acids, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[10][11]
Causality of Reagent Selection
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[12] Catalysts bearing bulky phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.[10]
-
Base (e.g., K₂CO₃, K₃PO₄): A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][13] The choice of base can significantly impact yield and reaction rate.
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent (like dioxane or DME) and water is commonly used.[13] The organic solvent solubilizes the heterocyclic halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Step-by-Step Methodology
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine.
References
- 1. 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine|CAS 1190314-41-0 [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190318-00-3 | Benchchem [benchchem.com]
- 7. methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 872619-43-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to mimic the natural substrate in various biological pathways, while the presence of the pyridine nitrogen introduces unique physicochemical properties, such as altered basicity, hydrogen bonding capability, and metabolic stability. The N-alkylation of the 7-azaindole core is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. This modification can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive experimental procedure for the N-alkylation of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile building block for the synthesis of potent kinase inhibitors and other therapeutic agents. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed step-by-step protocol, and provide guidance on product purification and characterization.
Reaction Principle and Mechanistic Insights
The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction proceeds in two key steps:
-
Deprotonation: The N-H proton of the pyrrole ring in the 7-azaindole scaffold is weakly acidic. A strong base is required to abstract this proton and generate the corresponding nucleophilic anion. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice for this purpose.[1] The reaction of NaH with the N-H group is an irreversible acid-base reaction that liberates hydrogen gas, driving the equilibrium towards the formation of the sodium salt of the 7-azaindole.
-
Causality: The choice of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions. Weaker bases may not lead to complete deprotonation, resulting in low conversion, while nucleophilic bases could potentially compete with the 7-azaindole anion in the subsequent alkylation step.
-
-
Nucleophilic Attack: The generated 7-azaindole anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide). This SN2 reaction results in the formation of the desired N-alkylated product and a sodium halide salt as a byproduct.
-
Regioselectivity: In substituted 7-azaindoles, the alkylation can potentially occur at different nitrogen atoms. However, for the 1H-pyrrolo[2,3-b]pyridine system, alkylation predominantly occurs at the N1 position of the pyrrole ring due to the higher acidity of the N-H proton compared to any potential C-H acidity and the greater nucleophilicity of the resulting anion.[2][3]
-
The overall reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents are capable of solvating the sodium cation, thus enhancing the nucleophilicity of the 7-azaindole anion, without interfering with the reaction.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
References
- 1. Sodium Hydride (NaH) [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note & Protocols: Developing Novel Kinase Inhibitors from 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure is a bioisosteric analog of both indole and the purine system, a feature that allows it to mimic the natural interactions of these motifs in biological systems while offering distinct physicochemical advantages.[1][3][4][5] The strategic placement of a nitrogen atom in the six-membered ring can enhance aqueous solubility, modulate metabolic stability, and introduce an additional hydrogen bond donor/acceptor site, which can significantly improve target affinity and selectivity.[3][6][7]
This scaffold is a cornerstone of numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1] A prime example is Vemurafenib, a potent BRAF inhibitor used in melanoma treatment, which features a 7-azaindole core.[1][6] The reason for this success lies in the scaffold's ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[1]
This guide focuses on a specific, highly versatile starting material: 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine . This molecule is strategically designed for inhibitor development:
-
The bromine atom at the C5-position is an ideal functional handle for introducing molecular diversity via robust cross-coupling reactions.
-
The methyl group at the C3-position provides a steric and electronic starting point, which can be crucial for optimizing interactions within the target's binding pocket.
Our objective is to provide a comprehensive, logic-driven framework for leveraging this scaffold to develop novel, potent, and selective kinase inhibitors, using the Fibroblast Growth Factor Receptor (FGFR) family as a representative target class.[8][9]
Part I: Rationale and Target Selection
Why Protein Kinases?
Protein kinases are a family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The 7-azaindole core is exceptionally well-suited for kinase inhibition because its nitrogen atoms can replicate the hydrogen bonding pattern of the adenine moiety in ATP, the natural substrate for kinases.[1] This inherent "hinge-binding" capability provides a strong foundation for achieving high-potency inhibition. Numerous studies have demonstrated the successful application of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various kinases, including FGFR, CDK8, and CDK9.[8][9][10]
Focus Target: Fibroblast Growth Factor Receptors (FGFRs)
For the protocols herein, we will focus on the FGFR family of receptor tyrosine kinases. Abnormal FGFR signaling, resulting from gene amplification, fusions, or mutations, is a known driver in various cancers, including breast, bladder, and lung cancers.[8][9] Therefore, developing potent and selective FGFR inhibitors is a clinically relevant and validated strategy. The 1H-pyrrolo[2,3-b]pyridine scaffold has already been successfully employed to generate potent pan-FGFR inhibitors, making it an excellent case study.[8][9]
Part II: Synthetic Strategy and Key Protocols
The core of our strategy is to use the 5-bromo position as the primary point for diversification, allowing for the exploration of a wide chemical space to optimize interactions with the FGFR active site. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions.
Caption: General synthetic workflow for library generation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation
Rationale: The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for forming C(sp²)-C(sp²) bonds. It tolerates a wide range of functional groups, and a vast library of aryl and heteroaryl boronic acids/esters is commercially available, enabling rapid library synthesis.
Methodology:
-
Reaction Setup: To a flame-dried microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C using a conventional heating block overnight. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: N1-Alkylation/Arylation of the Pyrrole Nitrogen
Rationale: Functionalizing the N1 position allows for the exploration of additional binding vectors and can significantly impact the compound's physicochemical properties, such as solubility and cell permeability. This step is typically performed after the C5 diversification.
Methodology:
-
Anion Formation: Dissolve the C5-arylated intermediate (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add the desired alkyl halide or aryl halide (1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification & Characterization: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography. Confirm the final structure by NMR and high-resolution mass spectrometry (HRMS).
Part III: A Tiered Screening Cascade for Biological Evaluation
A hierarchical screening approach is essential for efficiently identifying promising lead compounds. This process begins with high-throughput biochemical assays and progresses to more complex cellular assays for validated hits.
Caption: Tiered screening cascade for inhibitor validation.
Protocol 3: In Vitro Biochemical Kinase Assay (FGFR1)
Rationale: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. An ADP-Glo™ (Promega) or similar assay provides a robust, luminescence-based readout of kinase activity by quantifying the amount of ADP produced.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human FGFR1 enzyme, poly(Glu,Tyr) 4:1 substrate, and ATP solution.
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction:
-
Add FGFR1 enzyme to each well (except negative controls).
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km for the enzyme).
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal using a plate reader. Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Representative Biochemical Screening Data
| Compound ID | C5-Aryl Substitution | N1-Substitution | FGFR1 IC₅₀ (nM) |
| AZ-001 | Phenyl | H | 850 |
| AZ-002 | 4-Fluorophenyl | H | 425 |
| AZ-003 | 3,5-Dimethoxyphenyl | H | 98 |
| AZ-004 | 3,5-Dimethoxyphenyl | Methyl | 75 |
| AZ-005 | Pyridin-3-yl | H | 55 |
Protocol 4: Cellular Proliferation Assay
Rationale: After identifying biochemically potent compounds, it is crucial to determine if they can inhibit cancer cell growth. This assay measures a compound's effect on the proliferation of a cancer cell line known to be dependent on FGFR signaling (e.g., 4T1 breast cancer cells).[8]
Methodology:
-
Cell Seeding: Seed 4T1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTS reagent to each well.
-
Data Acquisition: After appropriate incubation, measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Rationale: A positive result in a cell proliferation assay does not prove that the compound works by inhibiting the intended target. CETSA provides direct evidence of target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble FGFR1 remaining in the supernatant at each temperature using Western blotting or another protein detection method.
-
Analysis: A successful inhibitor will result in a "shift" of the melting curve to a higher temperature for FGFR1 in the compound-treated samples compared to the vehicle-treated samples.
Part IV: Understanding the Mechanism and Path to Lead Optimization
With validated, cell-active hits that engage the target, the focus shifts to understanding the mechanism of action and optimizing for drug-like properties.
Caption: Simplified FGFR signaling pathway and inhibitor action.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the screening cascade (e.g., Table 1) forms the basis of the SAR. For instance, the hypothetical data suggests:
-
Electron-donating methoxy groups at the 3 and 5 positions of the C5-aryl ring (AZ-003) are highly favorable compared to phenyl (AZ-001).
-
Introducing a nitrogen atom into the C5-aryl ring (AZ-005) further enhances potency, possibly by forming an additional hydrogen bond in the active site.
Further optimization would involve synthesizing a focused library around the most potent hits to refine these interactions. Biophysical methods like Surface Plasmon Resonance (SPR) should be employed to confirm direct binding and determine kinetics (Kᴅ, kₒₙ, kₒff). Finally, promising lead compounds must be profiled against a broad panel of kinases to ensure selectivity and minimize potential off-target toxicities.
Conclusion
The this compound scaffold is a superb starting point for the development of novel kinase inhibitors. Its amenability to robust chemical modifications, combined with its inherent ability to bind to the kinase hinge region, provides a clear and efficient path from initial synthesis to the identification of potent and selective lead candidates. The integrated workflow of targeted synthesis and tiered biological evaluation described in this note provides a validated and logical framework for researchers aiming to exploit this privileged scaffold in drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Building Block for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1][2] Its prevalence stems from its role as a bioisostere of both indole and the adenine core of adenosine triphosphate (ATP), the natural ligand for kinases. This structural mimicry allows 7-azaindole derivatives to effectively compete for the ATP-binding site, a common strategy for kinase inhibition.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with the hinge region of the kinase, which can lead to enhanced binding affinity and potency compared to indole-based analogues.[2]
This guide focuses on a specifically functionalized derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile and highly valuable building block for drug discovery. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic and modular exploration of chemical space. The methyl group at the 3-position can offer beneficial steric and electronic properties, potentially improving metabolic stability or influencing binding orientation within the target protein.
These application notes provide a detailed examination of the properties of this compound and present field-proven protocols for its application in the synthesis of kinase inhibitor precursors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK--[4] |
| Molecular Weight | 211.06 g/mol | --INVALID-LINK--[4] |
| Appearance | Light yellow to off-white solid | --INVALID-LINK--[5] |
| SMILES | CC1=CNC2=C1C=C(C=N2)Br | --INVALID-LINK--[4] |
| InChIKey | KFXLHKPTNMYOLR-UHFFFAOYSA-N | --INVALID-LINK--[4] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound is the key to its versatility, serving as an anchor point for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis due to their broad functional group tolerance, reliability, and modularity.[6]
Below are detailed protocols for three fundamental transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[7] This reaction is extensively used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available, and effective catalyst for a broad range of Suzuki couplings.[8] For more challenging substrates, or to improve reaction efficiency, pre-catalysts based on bulky biarylphosphine ligands like XPhos or SPhos can be employed.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[8][9]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used.[8][9] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol: Synthesis of 5-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add the catalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[8]
-
Reaction: Heat the reaction mixture in an oil bath at 85-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[10] This is particularly valuable for installing moieties that can act as key hydrogen bond donors or acceptors, or that can occupy specific pockets within a kinase active site.
Rationale for Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is crucial for a successful Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos, often used as pre-formed palladium precatalysts, are highly effective for coupling with heteroaryl halides like 7-azaindoles.[11][12] These ligands promote the challenging reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) may be preferred.[10][13] The N-H of the azaindole core can complicate the reaction, and LHMDS has been shown to be effective for the amination of unprotected halo-7-azaindoles.[12]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability and activity of the catalytic system.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Step-by-Step Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the tube with a septum cap, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., LHMDS, as a 1M solution in THF, 2.2 equiv.).[13]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Washing: Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted heterocycles.[14] These alkynyl moieties are versatile handles for further functionalization (e.g., via click chemistry) or can be key pharmacophoric elements themselves, often used to probe linear, rigid binding pockets in enzymes.
Rationale for Experimental Choices:
-
Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[14]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used to ensure solubility of the reagents and catalyst.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira C-C cross-coupling reaction.
Step-by-Step Protocol: Synthesis of 5-Alkynyl-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a round-bottomed flask equipped with a stir bar and reflux condenser, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous DMF and triethylamine (Et₃N). The ratio can vary, but a 2:1 mixture of DMF:Et₃N is a good starting point. Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to an appropriate temperature (typically between 60-100 °C) for 3-16 hours.[3][14] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired 5-alkynyl-7-azaindole derivative.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel compounds, particularly in the highly competitive field of kinase inhibitor research. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for the rapid generation of diverse chemical libraries. By leveraging these powerful synthetic tools, researchers can efficiently explore structure-activity relationships and accelerate the discovery of next-generation therapeutics.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
large-scale synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
An Application Guide for the Scalable Synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structure, a bioisosteric analog of indole, allows it to form similar hydrogen bonding patterns and engage with biological targets, while the pyridine nitrogen introduces unique electronic properties, solubility characteristics, and potential metabolic advantages.[2] This scaffold is the core of numerous kinase inhibitors and other therapeutic agents, highlighting its importance in oncology, inflammatory diseases, and virology.[3][4]
Within this class, this compound (also known as 5-bromo-3-methyl-7-azaindole) is a particularly valuable synthetic intermediate.[5] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[6][7] The methyl group at the C3 position provides a specific substitution pattern often required for optimal target engagement. This guide provides a detailed, field-tested protocol for the large-scale synthesis of this key intermediate, designed for robustness, scalability, and safety.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
Several classic indole syntheses can be adapted for azaindoles, including the Fischer, Bartoli, and Madelung methods.[8] For large-scale production, the ideal route prioritizes readily available starting materials, high-yielding reactions, and non-chromatographic purification methods.
The strategy outlined here involves two primary stages:
-
Fischer Indole Synthesis of the Core: Construction of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core. The Fischer synthesis is a robust, acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[9] Its application to pyridine-derived hydrazines is well-established and suitable for kilogram-scale production.[2][10]
-
Regioselective Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the 7-azaindole nucleus. This late-stage functionalization is highly efficient. The electron-rich pyrrole ring activates the fused system towards electrophilic substitution, and control of reaction conditions ensures high regioselectivity.
This approach avoids complex multi-step sequences and utilizes cost-effective reagents, making it ideal for industrial applications.
Visualized Synthetic Workflow
The following diagram illustrates the two-stage synthetic pathway from the starting materials to the final product.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Large-Scale Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
The foundation of this synthesis is the reliable production of the core heterocycle via an acid-catalyzed Fischer cyclization. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this transformation on a large scale, as it promotes the necessary rearrangements at elevated temperatures and is easy to handle.[9]
Protocol: Fischer Cyclization
1. Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (1.0x Scale) | Moles |
| 2-Hydrazinopyridine | 4931-66-2 | 109.13 g/mol | 10.0 kg | 91.6 mol |
| Acetone | 67-64-1 | 58.08 g/mol | 6.4 kg (8.1 L) | 110.2 mol |
| Polyphosphoric Acid (115%) | 8017-16-1 | N/A | 100 kg | N/A |
| Toluene | 108-88-3 | 92.14 g/mol | 50 L | N/A |
| Water (Deionized) | 7732-18-5 | 18.02 g/mol | ~200 L | N/A |
| Sodium Hydroxide (50% w/w) | 1310-73-2 | 40.00 g/mol | As needed (~60 L) | N/A |
2. Step-by-Step Procedure
-
Hydrazone Formation (Ex-situ):
-
To a suitable reactor equipped with mechanical stirring and temperature control, charge 2-Hydrazinopyridine (10.0 kg) and Toluene (50 L).
-
Slowly add Acetone (6.4 kg) over 30-60 minutes, maintaining the internal temperature below 40°C. The formation of the hydrazone is mildly exothermic.
-
Stir the resulting slurry for 1-2 hours at ambient temperature. The reaction can be monitored by TLC or HPLC for the consumption of 2-hydrazinopyridine.
-
Causality Note: Forming the hydrazone before introducing it to the strong acid prevents unwanted side reactions of the free hydrazine. Toluene is a suitable solvent that can be removed under vacuum.
-
-
Fischer Cyclization:
-
In a separate, larger reactor rated for high temperatures, charge the Polyphosphoric Acid (100 kg). Heat the PPA to 80-90°C to reduce its viscosity.
-
Distill the toluene from the hydrazone slurry under vacuum until a thick paste is obtained.
-
Carefully add the hydrazone paste to the hot PPA in portions. This step is highly exothermic. Maintain the internal temperature between 160-170°C by controlling the addition rate.[2]
-
After the addition is complete, hold the reaction mixture at 160-170°C for 2-3 hours. Monitor the reaction for completion by HPLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100°C.
-
In a separate vessel, prepare a large volume of ice and water (~100 L).
-
Under vigorous stirring, slowly and carefully quench the reaction mixture by pouring it into the ice/water. This is a highly exothermic and potentially hazardous step that requires excellent cooling and agitation. The temperature should be maintained below 50°C.
-
The acidic aqueous solution is then slowly basified by the addition of 50% sodium hydroxide solution to a final pH of 9-10. This must be done in a well-ventilated area with efficient cooling, as the neutralization is highly exothermic.
-
The product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake thoroughly with water (2 x 50 L) until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
Expected Yield: 9.5 - 10.5 kg (78-86% yield).
-
Part 2: Regioselective Bromination of the 7-Azaindole Core
With the core synthesized, the final step is a selective bromination. N-Bromosuccinimide (NBS) is the reagent of choice for large-scale operations. It is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity, reducing the formation of poly-brominated byproducts.[11] Acetonitrile is an excellent solvent for this reaction.
Protocol: C5-Bromination
1. Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (1.0x Scale) | Moles |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine | 10565-57-8 | 132.16 g/mol | 9.5 kg | 71.9 mol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 12.8 kg | 71.9 mol |
| Acetonitrile | 75-05-8 | 41.05 g/mol | 95 L | N/A |
| Water (Deionized) | 7732-18-5 | 18.02 g/mol | ~150 L | N/A |
| Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | As needed | N/A |
2. Step-by-Step Procedure
-
Reaction Setup:
-
Charge the 3-Methyl-1H-pyrrolo[2,3-b]pyridine (9.5 kg) and Acetonitrile (95 L) into a suitable reactor.
-
Stir the mixture to obtain a clear solution. Cool the reactor contents to 0-5°C using a chiller.
-
-
Bromination:
-
Add the N-Bromosuccinimide (12.8 kg) to the reactor in several portions over 1-2 hours.
-
Causality & Safety Note: The reaction is exothermic. Maintaining a low temperature and controlling the addition rate is crucial to prevent runaway reactions and minimize the formation of impurities.[12] The reaction should be performed in the dark or under amber light to prevent radical side reactions with NBS.
-
Stir the reaction mixture at 0-5°C for 2-4 hours after the addition is complete.
-
Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench any residual NBS by adding a 10% aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add water (~100 L) to the concentrated mixture to precipitate the product.
-
Stir the resulting slurry at ambient temperature for 1-2 hours.
-
Isolate the crude product by filtration.
-
Wash the filter cake with water (2 x 25 L).
-
-
Purification (Recrystallization):
-
Transfer the wet cake to a clean reactor.
-
Add a suitable solvent for recrystallization (e.g., ethanol/water or isopropanol). The optimal solvent system should be determined in the lab but typically involves dissolving the product in a hot alcohol and adding water until turbidity is observed, followed by cooling.
-
Heat the mixture to reflux until all solids dissolve.
-
Slowly cool the solution to 0-5°C to induce crystallization.
-
Hold at 0-5°C for at least 2 hours.
-
Filter the purified product, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50-60°C.
-
Expected Yield: 12.1 - 13.6 kg (80-90% yield).
-
Purity (by HPLC): >99.0%.
-
Process Safety Assessment
-
Fischer Cyclization: The addition of the hydrazone to hot PPA and the subsequent quenching of the reaction mixture are highly exothermic. These steps require robust engineering controls, including adequate reactor cooling capacity, controlled addition rates, and emergency quenching procedures. The basification step with 50% NaOH is also highly exothermic.
-
Bromination: NBS is a strong oxidizing agent. The reaction is exothermic and should be maintained at a low temperature.[11] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves.[13] While NBS is safer than liquid bromine, a spill kit containing sodium thiosulfate should be readily available.[14][15] All operations should be conducted in a well-ventilated area or in a contained system.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: To confirm the structure and substitution pattern.
-
LC-MS: To confirm the molecular weight (M.W. 211.06 g/mol for C₈H₇BrN₂).[5]
-
HPLC: To determine purity, typically using a C18 reverse-phase column.
Conclusion
The two-step synthesis protocol detailed in this guide, commencing with a Fischer indole cyclization followed by a regioselective bromination with NBS, provides a robust, scalable, and economically viable route to high-purity this compound. The emphasis on non-chromatographic purifications, readily available reagents, and defined safety procedures makes this process well-suited for industrial production in support of pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 8. baranlab.org [baranlab.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. Bromine handling and safety | DOCX [slideshare.net]
Application Notes and Protocols for 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
This compound, also known as 5-bromo-3-methyl-7-azaindole, is a pivotal heterocyclic building block for researchers in medicinal chemistry and drug development. Its structure, featuring the 7-azaindole core, is a recognized "privileged scaffold," appearing in numerous biologically active compounds, particularly kinase inhibitors. The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position offers a versatile platform for molecular elaboration. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. This allows for the systematic exploration of the chemical space around the core, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties in drug candidates. This guide provides a comprehensive overview of the safe handling, properties, and key synthetic applications of this valuable intermediate.
Compound Properties and Safety Data
A thorough understanding of the physicochemical properties and hazards of this compound is a prerequisite for its safe and effective use in the laboratory.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[1] |
| Molecular Weight | 211.06 g/mol | PubChem[1] |
| CAS Number | 1111637-94-5 | PubChem[1] |
| Appearance | Typically a solid (e.g., beige powder) | Fisher Scientific[2] |
| Synonyms | 5-bromo-3-methyl-7-azaindole | ChemScene[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling should be conducted by trained personnel familiar with the risks and necessary safety precautions.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Signal Word: Danger[1]
The following workflow diagram outlines the essential safety measures to be implemented when handling this compound.
Caption: Workflow for the safe handling of this compound.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the 7-azaindole core is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for creating C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively, enabling the synthesis of complex biaryl and alkynyl-aryl structures.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[4][5]
Reaction Principle: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[6]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.10 equiv.).
-
Solvent Addition & Degassing: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4] Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 70-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Generalized Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes. This reaction is highly effective for synthesizing 5-alkynyl-7-azaindole derivatives.[7][8][9]
Reaction Principle: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.10 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the pure 5-alkynyl-3-methyl-1H-pyrrolo[2,3-b]pyridine product.
Disposal and Decontamination
Proper disposal of waste containing this compound and its derivatives is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All solid waste and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[2]
-
Waste Segregation: Brominated/halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal and avoid increased costs.
-
Neutralization: Spills should be neutralized with a solution of sodium thiosulfate before cleanup.[10]
-
Disposal Route: Waste should be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or as regular trash.[11]
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the creation of diverse molecular libraries. Adherence to the safety and handling protocols outlined in this guide is essential for its responsible use. The provided generalized synthetic protocols offer a solid foundation for researchers to explore the rich chemistry of this versatile intermediate.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-methyl-7-azaindole). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and troubleshooting advice for common challenges encountered during the synthesis of this valuable heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal retrosynthetic approaches to this target molecule, each with distinct advantages and challenges:
-
Route A: Fischer Indole Synthesis. This classic indole synthesis method is adapted for the azaindole core. It typically involves the acid-catalyzed reaction of a 5-bromo-2-pyridylhydrazine with propionaldehyde or a synthetic equivalent. While direct, this route can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key cyclization step and often requires harsh reaction conditions.[1][2]
-
Route B: Late-Stage C-H Bromination. This strategy involves first synthesizing the 3-methyl-1H-pyrrolo[2,3-b]pyridine core and then introducing the bromine atom at the C5 position via electrophilic aromatic substitution. The 3-position of the 7-azaindole nucleus is the most reactive site for electrophilic attack; therefore, its prior substitution with the methyl group directs bromination to the next available position, C5.[3] This route can offer better overall yields if the starting 3-methyl-7-azaindole is readily available.
Q2: Why is this specific molecule, 5-bromo-3-methyl-7-azaindole, important in medicinal chemistry?
The 7-azaindole scaffold is a well-established bioisostere of the natural indole nucleus and is a core component of numerous kinase inhibitors and other biologically active compounds.[4][5] The key features of 5-bromo-3-methyl-7-azaindole are:
-
A Privileged Scaffold: The pyrrolo[2,3-b]pyridine core provides a unique hydrogen bond donor/acceptor pattern essential for binding to many biological targets, particularly the ATP-binding site of protein kinases.[6]
-
A Handle for Diversification: The bromine atom at the C5 position serves as a versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) during lead optimization.[4][6][7]
-
Modulation of Properties: The methyl group at C3 can provide beneficial steric and electronic properties, potentially improving binding affinity or metabolic stability compared to the unsubstituted parent scaffold.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
Safety is paramount. Key hazards include:
-
Brominating Agents (Br₂, NBS): Bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a corrosive solid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids (PPA, H₂SO₄): The Fischer indole synthesis often employs strong, corrosive acids at high temperatures.[2] Polyphosphoric acid (PPA) can cause severe burns. These reactions must be conducted with extreme care, ensuring no contact with water and using appropriate heat-resistant glassware.
-
Organometallic Reagents: Syntheses involving palladium-catalyzed cross-coupling may use pyrophoric reagents or generate toxic byproducts. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Product Hazards: The target compound, this compound, is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) for all reagents and products before starting an experiment.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions based on chemical principles.
Issue 1: Low or No Yield in Fischer Indole Synthesis
The Fischer indole synthesis of azaindoles is notoriously more difficult than for standard indoles due to the electron-withdrawing nature of the pyridine ring, which deactivates the system towards the required electrophilic cyclization.[2][9]
Potential Cause A: Inappropriate Acid Catalyst or Conditions
The choice and concentration of the acid catalyst are critical. It must be strong enough to protonate the hydrazone and facilitate the[10][10]-sigmatropic rearrangement without causing degradation of the starting materials or the product.[1][9]
Solutions:
-
Catalyst Screening: Systematically screen a panel of both Brønsted and Lewis acid catalysts. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are often effective but can be difficult to work with. Milder options like zinc chloride (ZnCl₂) or p-toluenesulfonic acid (pTSA) in a high-boiling solvent may also be effective.[2]
-
Temperature Optimization: High temperatures can lead to decomposition and tar formation.[2] Start at a moderate temperature (e.g., 80-100 °C) and slowly increase it, monitoring the reaction by TLC or LC-MS.
-
Anhydrous Conditions: Water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.
Potential Cause B: Competing Side Reactions
The harsh, acidic conditions can promote undesired pathways. N-N bond cleavage in the protonated ene-hydrazine intermediate is a known failure mode, especially with electron-deficient systems.[9]
Solutions:
-
Pre-formation of Hydrazone: Isolate the pyridylhydrazone intermediate before attempting the cyclization. This allows you to use different, optimized conditions for the final, critical step.
-
Control of Stoichiometry: Use a slight excess of the aldehyde/ketone component to ensure the complete consumption of the valuable hydrazine precursor.
Issue 2: Formation of Impurities and Poor Regioselectivity
Potential Cause A: Regioisomers from Bromination (Route B)
If performing a late-stage bromination on 3-methyl-7-azaindole, you may see trace amounts of other brominated species, although C5 is strongly preferred. Over-bromination (dibromination) can also occur under forcing conditions.
Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often milder and more selective than elemental bromine (Br₂).
-
Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent. Add the reagent portion-wise at a low temperature (e.g., 0 °C) to control the reaction's exotherm and improve selectivity.
-
Solvent Effects: The choice of solvent can influence selectivity. Dichloromethane (DCM) or chloroform are common choices.
Potential Cause B: Product Decomposition or Tar Formation
The azaindole core can be sensitive to highly acidic or oxidative conditions, leading to the formation of intractable tars.[2]
Solutions:
-
Milder Conditions: As mentioned, use the mildest effective acid and the lowest possible temperature.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, especially if the reaction is run at high temperatures for extended periods.
Issue 3: Difficulties in Product Purification
Azaindoles can be challenging to purify by standard column chromatography due to their polarity and ability to streak on silica gel.[11]
Potential Cause A: Co-elution of Product and Impurities
The product and closely related impurities may have very similar Rf values, making separation difficult.[11]
Solutions:
-
Solvent System Optimization: Carefully screen different eluent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate). Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (1%) can significantly improve separation and reduce tailing.[11]
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reverse-phase (C18) silica for purification.
-
Crystallization: The target compound is a solid.[8] Attempting to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method.
Workflow & Visualization
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting low-yielding syntheses.
Synthetic Strategies Overview
Caption: The two primary synthetic routes to the target compound.
Key Experimental Protocols
The following protocols are generalized procedures and should be adapted based on the specific reactivity of your substrates and laboratory safety protocols.
Protocol 1: Fischer Indole Synthesis (Route A)
This protocol describes the cyclization of a pre-formed hydrazone.
-
Hydrazone Formation:
-
To a solution of 5-bromo-2-pyridylhydrazine (1.0 eq) in ethanol, add propionaldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the hydrazine.
-
The hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation upon adding water, followed by filtration. Dry the intermediate thoroughly.
-
-
Cyclization:
-
Method 1 (PPA): Add the dried hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-120 °C for 1-5 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC/LC-MS.
-
Method 2 (Lewis Acid): In a flask equipped with a reflux condenser under a nitrogen atmosphere, suspend the hydrazone (1.0 eq) and anhydrous zinc chloride (ZnCl₂) (2-4 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux for 4-24 hours, monitoring by TLC/LC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH > 9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or crystallization.
-
Protocol 2: Regioselective Bromination (Route B)
This protocol assumes the availability of 3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Reaction Setup:
-
Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq) in a minimal amount of the reaction solvent.
-
Add the NBS solution dropwise to the cooled solution of the azaindole over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours. Monitor the reaction progress by TLC/LC-MS.
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
If using an organic solvent like DCM, separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or crystallization.
-
Data Summary: Fischer Indole Synthesis Conditions
| Catalyst Type | Example Catalyst | Typical Temperature | Advantages | Disadvantages |
| Brønsted Acid | PPA, H₂SO₄ | 80-150 °C | Often effective and high-yielding | Harsh conditions, difficult work-up, potential for charring |
| Lewis Acid | ZnCl₂, BF₃·OEt₂ | 80 °C - Reflux | Milder than strong Brønsted acids | May require higher catalyst loading and longer reaction times |
| Solid Support | Montmorillonite Clay | 100-160 °C | Easy removal of catalyst by filtration | May have lower activity than homogeneous catalysts |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Chromatographic Purification of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the chromatographic purification of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-methyl-7-azaindole). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively.
The unique structure of this compound, containing both a basic pyridine nitrogen and a weakly acidic pyrrole N-H, presents specific challenges for purification on standard silica gel. This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What is the essential first step before attempting a large-scale column purification? A1: The indispensable first step is method development using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost method to screen multiple solvent systems and additives to find conditions that provide optimal separation between your target compound and any impurities. Committing your entire crude product to a column without prior TLC analysis is a significant and avoidable risk. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-retained enough for effective separation from other components.[2]
Q2: What are the recommended starting solvent systems for normal-phase (silica gel) chromatography? A2: For a molecule with the polarity of this compound, two-component solvent systems are standard.[3][4] The most common and effective starting points are:
-
Hexanes/Ethyl Acetate (EtOAc): This is the workhorse for compounds of moderate polarity.[5] Begin by testing a gradient of EtOAc, for example, 10%, 20%, 30%, and 50% EtOAc in hexanes on TLC.
-
Dichloromethane (DCM)/Methanol (MeOH): This system is generally more polar and is excellent for compounds with poor solubility in EtOAc or for separating more polar impurities.[5] A good starting range to test is 1-5% MeOH in DCM. Be aware that using more than 10% methanol can risk dissolving the silica gel stationary phase.[3]
Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it? A3: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.
The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][6]
-
Triethylamine (TEA) or Ammonia: Add 0.5-2% TEA (or a 10% solution of ammonia in methanol) to your chosen solvent system.[3] This amine will preferentially bind to the acidic sites, allowing your target compound to elute symmetrically.
Q4: Is reverse-phase chromatography a viable option for this molecule? A4: Yes, reverse-phase (RP) chromatography is an excellent alternative, particularly for high-purity analytical work (RP-HPLC) or for purifying compounds that are highly polar or unstable on silica. In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[7]
-
Typical Solvents: A gradient of acetonitrile (MeCN) or methanol (MeOH) in water is used.[7]
-
Additives: To ensure good peak shape for basic compounds like this, a pH modifier is essential. For preparative work or LC-MS applications, volatile modifiers are preferred. Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent components of your mobile phase.[8]
Q5: What are the most common impurities I should expect to separate? A5: Impurities will be highly dependent on the synthetic route used to prepare the compound. Common possibilities include:
-
Unreacted Starting Materials: For instance, if the final step was a bromination, you might have the non-brominated 3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Reagents and Catalysts: If prepared via a cross-coupling reaction, you may have residual palladium catalyst or boronic acid derivatives.[9]
-
Side Products: Isomeric byproducts or products from over-reaction can also be present. A thorough analysis of your reaction by TLC or LC-MS before purification is critical to identify the number and nature of impurities.[10]
Troubleshooting and Optimization Guide
When purification does not go as planned, a systematic approach to troubleshooting is required. This guide addresses the most common problems encountered during the chromatographic purification of this compound.
Chromatography Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Troubleshooting workflow for column chromatography.
In-Depth Troubleshooting Scenarios
-
Problem: Poor Separation / Co-elution
-
Causality: The polarity of your product and a key impurity are too similar in the chosen solvent system. While you can decrease the eluent strength (e.g., from 30% to 20% EtOAc/Hexane) to increase the separation factor, sometimes this is not enough.[6]
-
Solution: The most powerful technique is to change the selectivity of the solvent system. The interactions governing separation in a Hexane/EtOAc system are different from those in a DCM/MeOH system.[7] An impurity that co-elutes in one system will often separate cleanly in the other.[6]
-
-
Problem: Low Recovery from the Column
-
Causality: This often occurs for two reasons: 1) The compound is irreversibly binding to the acidic silica gel, or 2) The eluent is not strong enough to wash the compound off the column in a reasonable volume.
-
Solution: First, confirm the compound is not decomposing by spotting a solution of the pure compound on a TLC plate with a silica baseline and letting it sit for an hour before eluting. If it degrades, the addition of a base like TEA is mandatory. If it is stable, your eluent is likely too weak. After collecting your desired fractions, flush the column with a much stronger solvent (e.g., 5-10% MeOH in DCM) to recover any retained material.
-
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to make a ~1 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of at least three separate silica gel TLC plates.
-
Prepare Eluent Chambers: Prepare developing chambers with different solvent systems.
-
Chamber 1: 20% EtOAc in Hexanes
-
Chamber 2: 40% EtOAc in Hexanes
-
Chamber 3: 3% MeOH in DCM
-
Optional: Prepare a fourth chamber with 3% MeOH + 1% TEA in DCM to check for tailing.
-
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel to within 1 cm of the top of the plate.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for your target spot in each system. Choose the system that provides an Rf of 0.2-0.4 and the best visual separation from all other spots. This is your starting condition for the flash column.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Column Preparation: Select an appropriately sized column for your sample amount (typically a 50-100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar component of your solvent system (e.g., hexanes).
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum amount of DCM or the column eluent. If using DCM, be sparing as it is a relatively polar solvent.[3]
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (like DCM), add a small amount of silica gel (~2-3x the mass of your crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity. For example, start with 10% EtOAc/Hexane and increase to 30% after several column volumes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the emergence of your product and impurities.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Summary Tables
Table 1: Recommended Solvent Systems & Modifiers
| Chromatography Mode | Stationary Phase | Primary Solvents | Polarity | Modifier & Purpose |
| Normal Phase | Silica Gel | Hexanes / Ethyl Acetate | Low to Medium | 0.5-2% Triethylamine (TEA) to prevent peak tailing.[3] |
| Normal Phase | Silica Gel | Dichloromethane / Methanol | Medium to High | 0.5-2% TEA or NH3/MeOH to prevent peak tailing.[3][5] |
| Reverse Phase | C18 Silica | Water / Acetonitrile | High to Medium | 0.1% Formic Acid (FA) or TFA to ensure protonation and sharp peaks.[8] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| All spots at baseline (Rf=0) | Eluent is not polar enough. | Increase the percentage of the more polar solvent (e.g., increase EtOAc or MeOH). |
| All spots at solvent front (Rf=1) | Eluent is too polar. | Decrease the percentage of the more polar solvent. |
| Product and impurity co-elute | Insufficient selectivity. | Change the solvent system entirely (e.g., from EtOAc-based to DCM-based).[6] |
| Streaking/Tailing Peaks | Acidic silica interaction with basic pyridine. | Add 1% TEA or other amine base to the eluent.[3][6] |
| Low mass recovery | Irreversible binding or decomposition. | Add a basic modifier to the eluent; flush column with a very strong solvent after the run. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. reddit.com [reddit.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-methyl-7-azaindole). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthesis.
The 7-azaindole scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Its synthesis, while established, can present challenges, including side reactions that can complicate purification and reduce yields. This guide offers practical, experience-based solutions to overcome these common hurdles.
I. Overview of the Primary Synthetic Route: The Fischer Indole Synthesis
A prevalent method for constructing the 3-methyl-7-azaindole core is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is itself formed from the condensation of 2-hydrazinopyridine with propanal or acetone. The subsequent bromination at the C5 position yields the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of 3-methyl-1H-pyrrolo[2,3-b]pyridine (Fischer Indole Cyclization Step)
Question: My Fischer indole synthesis of the 3-methyl-7-azaindole intermediate is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of 7-azaindoles are a common issue.[6] The electron-deficient nature of the pyridine ring can deactivate it towards the necessary cyclization.[6] Several factors can contribute to this:
-
Incomplete Hydrazone Formation: The initial condensation to form the pyridylhydrazone may not have gone to completion.
-
Solution: Ensure anhydrous conditions and allow for sufficient reaction time. The use of a mild acid catalyst can sometimes facilitate this step.
-
-
Suboptimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical.[3][5] Insufficiently strong acids may not effectively promote the[7][7]-sigmatropic rearrangement, while overly harsh conditions can lead to degradation.
-
Solution: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[6] Experiment with a range of temperatures, typically starting from 120°C and gradually increasing, to find the optimal balance between reaction rate and decomposition.
-
-
Side Reactions of the Hydrazone: The hydrazone can undergo undesired side reactions, such as cleavage or alternative cyclization pathways.[8]
-
Solution: Ensure the pyridylhydrazone is pure before proceeding to the cyclization step. Purification by recrystallization or column chromatography may be necessary.
-
-
Dimerization of Starting Materials: Picoline derivatives, if used as precursors to the hydrazine, can undergo base-mediated dimerization, reducing the amount of starting material available for the desired reaction.[9]
-
Solution: Carefully control the stoichiometry and addition rate during the formation of the hydrazine to minimize this side reaction.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Effective dehydrating agent and acid catalyst for this cyclization.[6] |
| Temperature | 120-180 °C (optimize) | Balances reaction rate with potential for thermal degradation. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of starting materials and intermediates. |
| Purity | Use purified pyridylhydrazone | Minimizes side reactions from impurities. |
Issue 2: Formation of Multiple Brominated Products
Question: During the bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine, I am observing multiple brominated species in my reaction mixture. How can I achieve selective bromination at the C5 position?
Answer:
The pyrrolo[2,3-b]pyridine system has multiple sites susceptible to electrophilic substitution.[10] While the C5 position is generally favored for bromination, over-bromination or bromination at other positions can occur.
-
Over-bromination: The use of excess brominating agent can lead to the formation of di- and tri-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of the brominating agent to avoid the formation of multiple brominated side products.[11]
-
-
Bromination at the Pyrrole Ring (C3): The C3 position of the pyrrole ring is also electron-rich and can compete with the C5 position for the electrophile.[10]
-
Solution: The use of a less reactive brominating agent, such as N-bromosuccinimide (NBS), can improve selectivity. Running the reaction at lower temperatures can also favor the thermodynamically more stable C5-brominated product.
-
-
N-Protection Strategy: Protecting the pyrrole nitrogen can modulate the reactivity of the ring system and direct bromination.
-
Solution: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl group, prior to bromination.[12] This can enhance selectivity for the C5 position. The protecting group can then be removed in a subsequent step.
-
Issue 3: Difficulty in Removing the N-Protecting Group
Question: I've successfully synthesized the N-protected 5-bromo-3-methyl-7-azaindole, but I am struggling to remove the protecting group without affecting the rest of the molecule. What are the best deprotection strategies?
Answer:
Deprotection of N-protected azaindoles can be challenging, as the conditions required can sometimes lead to side reactions or decomposition of the desired product.[13]
-
For Sulfonyl Protecting Groups (e.g., Tosyl, Benzenesulfonyl):
-
Solution: Basic hydrolysis is the standard method for removing sulfonyl protecting groups.[12] Treatment with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at elevated temperatures is typically effective. The progress of the reaction should be carefully monitored by TLC or LC-MS to avoid product degradation.
-
-
For SEM (2-(Trimethylsilyl)ethoxymethyl) Protecting Groups:
-
Solution: Deprotection of SEM groups can be tricky and may lead to the formation of side products due to the release of formaldehyde.[13] Common reagents for SEM deprotection include tetrabutylammonium fluoride (TBAF) or acidic conditions. Careful optimization of the reaction conditions (temperature, reaction time, and reagent stoichiometry) is crucial to minimize side reactions.
-
-
For Pivaloyl Protecting Groups:
-
Solution: While less common for this specific synthesis, if a pivaloyl group is used, deprotection can be achieved with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[14]
-
Issue 4: Product Purification Challenges
Question: My final product, this compound, is difficult to purify. What are the common impurities and effective purification techniques?
Answer:
Purification can be complicated by the presence of unreacted starting materials, side products, and regioisomers.
-
Common Impurities:
-
Unreacted 3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Di-brominated or other regioisomers of the brominated product.
-
Products from cleavage or rearrangement during the Fischer indole synthesis.[8]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[15]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Toluene is a solvent that has been used for the recrystallization of similar 5-bromo-7-azaindole compounds.[16]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous solution, which can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The synthesis typically starts with a substituted pyridine derivative. For the Fischer indole synthesis route, 2-aminopyridine is a common precursor, which is converted to 2-hydrazinopyridine. This is then reacted with propanal or acetone to form the corresponding hydrazone, the key intermediate for the cyclization step.[6]
Q2: Are there alternative synthetic routes to the Fischer indole synthesis?
A2: Yes, several other methods for the synthesis of the 7-azaindole core have been developed, including palladium-catalyzed cross-coupling reactions and cyclizations starting from appropriately substituted pyridines and pyrroles.[1][17] These can offer advantages in terms of substrate scope and functional group tolerance.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A3: A combination of analytical techniques is crucial:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of product purity.[16]
Q4: What are the safety considerations for this synthesis?
A4: Standard laboratory safety precautions should be followed. Brominating agents like NBS are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE). The final product, this compound, is classified as harmful if swallowed, and causes skin and serious eye irritation.[18] Always consult the Safety Data Sheet (SDS) for all reagents and products.
IV. Visualizing the Process
Main Synthetic Pathway
Caption: Fischer Indole Synthesis and subsequent bromination.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield.
V. References
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. (URL: 1)
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. (URL: --INVALID-LINK--)
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (URL: --INVALID-LINK--)
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. (URL: --INVALID-LINK--)
-
Azaindole synthesis. Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. (URL: --INVALID-LINK--)
-
5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. ChemicalBook. (URL: --INVALID-LINK--)
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Scientific Reports. (URL: --INVALID-LINK--)
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. (URL: --INVALID-LINK--)
-
Fischer Indole Synthesis. Alfa Chemistry. (URL: --INVALID-LINK--)
-
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. (URL: --INVALID-LINK--)
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. (URL: --INVALID-LINK--)
-
Why Do Some Fischer Indolizations Fail? PubMed Central. (URL: --INVALID-LINK--)
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. (URL: --INVALID-LINK--)
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. (URL: --INVALID-LINK--)
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. (URL: --INVALID-LINK--)
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. (URL: --INVALID-LINK--)
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (URL: --INVALID-LINK--)
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. (URL: --INVALID-LINK--)
-
3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. MedChemExpress. (URL: --INVALID-LINK--)
-
3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. ChemScene. (URL: --INVALID-LINK--)
-
5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. (URL: --INVALID-LINK--)
-
Fischer indole synthesis. Wikipedia. (URL: --INVALID-LINK--)
-
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. (URL: --INVALID-LINK--)
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. BLDpharm. (URL: --INVALID-LINK--)
-
Preparation method of 5-bromo-7-azaindole. Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of Azaindoles. Journal of the Chinese Chemical Society. (URL: --INVALID-LINK--)
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. (URL: --INVALID-LINK--)
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. (URL: --INVALID-LINK--)
-
7-Azaindole: Uses and Synthesis. ChemicalBook. (URL: --INVALID-LINK--)
-
Preparation method for 5-bromo-7-azaindole. Google Patents. (URL: --INVALID-LINK--)
-
Bromination of pyridine derivatives. Google Patents. (URL: --INVALID-LINK--)
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.org [mdpi.org]
- 15. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 17. Azaindole synthesis [organic-chemistry.org]
- 18. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and optimization of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic building block. This compound, also known as 5-bromo-3-methyl-7-azaindole, is a crucial intermediate in the development of various therapeutic agents, particularly kinase inhibitors. This guide provides practical, field-proven insights to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves a two-stage approach: first, the synthesis of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the C-5 position. A common starting material for the 7-azaindole core is a suitably substituted pyridine derivative, such as 2-amino-3-methylpyridine. The subsequent bromination is typically achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Q2: Why is regioselectivity an issue during the bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine?
A2: The 1H-pyrrolo[2,3-b]pyridine ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Both the pyrrole and pyridine rings can be sites for bromination. However, the pyrrole ring is generally more activated towards electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is often the most reactive. Since the C3 position is already occupied by a methyl group in the target molecule, the next most favorable position for electrophilic attack on the pyrrole-fused ring system is typically the C5 position. However, depending on the reaction conditions, over-bromination or bromination at other positions can occur, leading to a mixture of products.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: For the synthesis of this compound, meticulous control over the following parameters is crucial:
-
Temperature: Both the cyclization to form the azaindole core and the subsequent bromination are temperature-sensitive. Low temperatures are often required during bromination to minimize side reactions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and generally good selectivity. Other reagents like bromine or copper(II) bromide can also be used, but may require different reaction conditions.
-
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For bromination with NBS, solvents like chloroform, acetonitrile, or DMF are often employed.
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Stoichiometry of Reagents: Precise control of the amount of brominating agent is critical to avoid over-bromination.
-
Presence of Radical Initiators or Catalysts: For NBS brominations, the presence of a radical initiator like AIBN or benzoyl peroxide can sometimes lead to side-chain bromination on the methyl group, which is generally undesirable for this synthesis. Conversely, in some cases, a catalyst may be used to enhance regioselectivity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of 3-methyl-1H-pyrrolo[2,3-b]pyridine (the unbrominated core)
Q: I am attempting to synthesize the 3-methyl-7-azaindole core from 2-amino-3-methylpyridine, but my yields are consistently low. What could be the issue?
A: Low yields in the formation of the 7-azaindole ring can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Cyclization: The cyclization step, often a variation of the Madelung or Fischer indole synthesis, can be sensitive to reaction conditions.
-
Troubleshooting Tip: Ensure your reagents are pure and anhydrous, as moisture can interfere with many of the condensation and cyclization reactions. Consider optimizing the reaction temperature and time. Some cyclizations require high temperatures, while others proceed under milder conditions with the right catalyst.
-
-
Side Reactions: The starting materials can undergo alternative reactions. For instance, 2-amino-3-methylpyridine can be prone to dimerization or polymerization under harsh conditions.
-
Troubleshooting Tip: A slow, controlled addition of reagents can sometimes minimize side reactions. You may also explore the use of protecting groups for the amino functionality to prevent unwanted reactivity.
-
-
Purification Losses: The product may be lost during workup and purification.
-
Troubleshooting Tip: 7-azaindole derivatives can have some water solubility. Ensure you are using an appropriate extraction solvent and consider back-extracting the aqueous layer. For purification, column chromatography on silica gel is common. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Problem 2: Poor Regioselectivity during Bromination (Formation of Multiple Bromo Isomers)
Q: My bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine with NBS is giving me a mixture of products, not just the desired 5-bromo isomer. How can I improve the selectivity?
A: Achieving high regioselectivity for the C-5 position is a common challenge. Here are some optimization strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | Perform the reaction at low temperatures (e.g., 0°C to -78°C). | Lowering the temperature can increase the selectivity of the electrophilic attack by favoring the kinetically controlled product. |
| Rate of Addition | Add the brominating agent (e.g., a solution of NBS in a suitable solvent) dropwise to the solution of the substrate. | A slow addition helps to maintain a low concentration of the electrophile, which can minimize over-reaction and improve selectivity. |
| Solvent | Experiment with different solvents such as acetonitrile, DMF, or chlorinated solvents. | The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent, thereby affecting regioselectivity. |
| Catalyst | Consider using a Lewis acid or other catalyst that can direct the bromination. | While not always necessary, a catalyst can sometimes form a complex with the substrate, directing the electrophile to a specific position. |
dot
Caption: Troubleshooting workflow for poor regioselectivity in bromination.
Problem 3: Formation of Over-brominated Byproducts
Q: I am observing the formation of di- and tri-brominated species in my reaction mixture. How can I prevent this?
A: The formation of multiple brominated products is a clear indication of over-reaction. Here's how to address it:
-
Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. It is often better to have a small amount of unreacted starting material, which can be separated during purification, than to have a mixture of over-brominated products.
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Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed or when the formation of the desired product appears to be maximized.
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Quenching the Reaction: Have a quenching agent ready to stop the reaction promptly. A solution of sodium thiosulfate or sodium bisulfite is effective for quenching excess bromine or NBS.
Problem 4: Difficulty in Purifying the Final Product
Q: I am struggling to isolate pure this compound from my crude reaction mixture. What are the best purification techniques?
A: Purification of halogenated 7-azaindoles can be challenging due to the similar polarities of the desired product and potential side products.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). This will help to separate the less polar starting material and over-brominated products from the desired mono-brominated compound.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a very effective final purification step. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or toluene.
-
Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for the possibility of an acid-base workup. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
Detailed Experimental Protocols
The following protocols are suggested starting points. Optimization will likely be necessary for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is based on a modified Madelung-type cyclization.
dot
Caption: Workflow for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-amino-3-methylpyridine | 108.14 | 10.8 g | 0.1 mol |
| Chloroacetyl chloride | 112.94 | 12.4 g (8.5 mL) | 0.11 mol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 mol |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 4.2 g | 0.11 mol |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |
| Anhydrous Diethyl ether | - | 200 mL | - |
| Saturated aqueous solution of sodium bicarbonate | - | As needed | - |
| Saturated aqueous solution of sodium chloride (brine) | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Acylation: Dissolve 2-amino-3-methylpyridine (10.8 g, 0.1 mol) in anhydrous THF (200 mL) in a flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up 1: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(chloroacetamido)-3-methylpyridine.
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Cyclization: To a suspension of sodium hydride (4.4 g of 60% dispersion, 0.11 mol) in anhydrous THF (100 mL) at 0°C, add a solution of the crude 2-(chloroacetamido)-3-methylpyridine in anhydrous THF (100 mL) dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
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Work-up 2: Cool the reaction mixture to 0°C and carefully quench with water. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-methyl-1H-pyrrolo[2,3-b]pyridin-2(1H)-one.
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Reduction: In a separate flask, prepare a suspension of LiAlH4 (4.2 g, 0.11 mol) in anhydrous diethyl ether (100 mL) at 0°C. Add a solution of the crude lactam from the previous step in anhydrous THF (100 mL) dropwise. After the addition, heat the mixture to reflux for 6 hours.
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Work-up 3: Cool the reaction to 0°C and quench sequentially with water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL). Stir the mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the combined filtrates under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Protocol 2: Regioselective Bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine
dot
Caption: Workflow for the regioselective bromination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-methyl-1H-pyrrolo[2,3-b]pyridine | 132.16 | 6.6 g | 0.05 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.3 g | 0.0525 mol |
| Acetonitrile (ACN) | - | 250 mL | - |
| Saturated aqueous solution of sodium thiosulfate | - | As needed | - |
| Saturated aqueous solution of sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (6.6 g, 0.05 mol) in acetonitrile (150 mL) in a round-bottom flask protected from light. Cool the solution to 0°C in an ice bath.
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Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (9.3 g, 0.0525 mol) in acetonitrile (100 mL). Add this solution dropwise to the cooled solution of the starting material over a period of 1 hour.
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Reaction Monitoring: Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 1:1). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Work-up: Remove the acetonitrile under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Technical Support Center: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Reactions
Welcome to the technical support center for reactions involving 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-methyl-7-azaindole.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations of this versatile heterocyclic building block. The unique electronic properties of the 7-azaindole scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the this compound core. However, issues such as low yield, side reactions, and catalyst deactivation are common hurdles. This section addresses troubleshooting for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the pyridine nitrogen in the 7-azaindole ring can interfere with the palladium catalyst, leading to lower yields.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in Suzuki reactions with this substrate often points to several key factors:
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Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium center, leading to catalyst inhibition.[2]
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Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective in preventing catalyst deactivation or promoting oxidative addition.
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Inadequate Base: The choice and strength of the base are critical for the transmetalation step. An unsuitable base may not be strong enough to activate the boronic acid or may be too harsh, leading to decomposition of the starting material or product.[2]
-
Poor Reagent Quality: The purity of the this compound, the boronic acid, and the solvent is paramount. Impurities, especially water or oxygen, can significantly impact the reaction.[2]
Q2: I am observing significant amounts of a debrominated side product (3-methyl-1H-pyrrolo[2,3-b]pyridine). How can I minimize this?
A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the organopalladium intermediate reacts with a hydride source before transmetalation. To minimize this:
-
Scrutinize Your Solvent and Base: Solvents like alcohols or residual water in your reaction can act as hydride sources. Ensure you are using anhydrous solvents and consider a non-hydroxide base.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Ligand Selection: Certain ligands can favor the desired cross-coupling pathway over hydrodehalogenation.
Q3: Homocoupling of my boronic acid is a major side product. What steps can I take to prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2][3] Rigorous degassing of your solvents and reaction vessel is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane/water (4:1 or 5:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | Robust catalysts for cross-coupling with heteroaryl halides. |
| Base | K₂CO₃, Cs₂CO₃ | Effective bases for activating boronic acids.[4] |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to Suzuki coupling, the pyridine nitrogen can pose challenges.[5]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is failing. What are the most critical parameters to investigate?
A1: The success of a Buchwald-Hartwig amination with 3-bromo-pyridines hinges on a few critical factors:
-
Catalyst and Ligand Combination: This is arguably the most important factor. Sterically hindered and electron-rich phosphine ligands are often necessary.[5]
-
Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[5]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[5]
Q2: Can I perform the Buchwald-Hartwig amination on the unprotected N-H of this compound?
A2: While challenging, it is possible to perform selective amination at the C5 position without protecting the pyrrole nitrogen.[6] However, N-arylation can be a competing side reaction. Using bulky ligands and carefully controlling the reaction conditions can favor the desired C-N bond formation.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, but can be plagued by side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in Sonogashira couplings with this compound?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen. Other potential side reactions include dehalogenation of the starting material.
Q2: How can I suppress the homocoupling of the alkyne?
A2: To minimize Glaser coupling:
-
Maintain a Strict Inert Atmosphere: As with other palladium-catalyzed reactions, excluding oxygen is critical.
-
Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that can effectively eliminate this side reaction.[8]
-
Control the Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway.
Optimized Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 2: N-Alkylation and N-Arylation Reactions
Functionalization of the pyrrole nitrogen is a common strategy in medicinal chemistry to modulate the properties of the 7-azaindole core.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-alkylation of this compound?
A1: A common and effective method for N-alkylation involves deprotonation of the pyrrole nitrogen with a strong base followed by reaction with an alkyl halide.[9][10]
-
Base: Sodium hydride (NaH) is a frequently used base.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or THF are typically employed.
-
Alkylating Agent: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) can be used.
Q2: I am having difficulty with the N-arylation of this substrate. What are some alternative methods to the Buchwald-Hartwig reaction?
A2: While Buchwald-Hartwig amination can be used for N-arylation, the Chan-Lam coupling offers a milder, copper-catalyzed alternative. This reaction utilizes arylboronic acids as the coupling partners and is often performed under aerobic conditions.
General Protocol: N-Alkylation
This protocol provides a general procedure for the N-alkylation of this compound.[9][10]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)
-
Alkyl halide (1.0 - 1.2 eq)
-
Anhydrous DMF or THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended techniques for purifying derivatives of this compound?
A1:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative reverse-phase HPLC can be employed.
Q2: What are the key NMR signals to look for in the ¹H NMR spectrum of this compound and its derivatives?
A2: The 7-azaindole core has a distinct set of signals in the aromatic region of the ¹H NMR spectrum. Key signals to identify include:
-
The C2-H and C4-H protons of the pyridine ring.
-
The C6-H proton of the pyrrole ring.
-
The N-H proton of the pyrrole ring, which is typically a broad singlet and may exchange with D₂O.
-
The methyl protons at the C3 position.
Upon successful reaction, you will observe the appearance of new signals corresponding to the introduced functional group and potentially a shift in the signals of the 7-azaindole core.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine under acidic conditions
Welcome to the technical support center for 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-methyl-7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. While specific forced degradation studies on this molecule are not extensively published, this guide is built upon established principles of heterocyclic chemistry and experience with analogous 7-azaindole structures.[1][2][3]
Introduction to the Stability of 7-Azaindoles
The 7-azaindole scaffold is a critical pharmacophore found in numerous therapeutic agents.[2] Its unique electronic structure, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, governs its reactivity and stability. The pyridine nitrogen can be readily protonated in acidic media, which can significantly alter the electronic distribution within the bicyclic system and potentially lead to degradation. This guide will help you understand and mitigate these potential issues.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses specific problems you might encounter during your experiments.
Issue 1: Unexpected Impurities Observed in HPLC/LC-MS Analysis After Acidic Workup or Purification
-
Question: I performed a reaction and subjected the mixture to an acidic workup (e.g., washing with dilute HCl) or purified my compound using reverse-phase HPLC with a TFA-containing mobile phase. Now I see multiple new peaks in my analytical chromatogram that I suspect are degradation products. What is happening and how can I fix it?
-
Answer: The observation of new peaks post-acidic treatment is a strong indicator of compound degradation. The 7-azaindole core, when protonated on the pyridine nitrogen, can become susceptible to nucleophilic attack by water or other nucleophiles present in the medium.
Plausible Cause: Acid-catalyzed hydrolysis is a likely degradation pathway. The protonation of the pyridine nitrogen enhances the electrophilicity of the pyrrole ring, making it more prone to attack by water. This can lead to ring-opening or other rearrangements. While the exact mechanism for this specific molecule is not published, a possible pathway is initiated by protonation, followed by hydration across one of the double bonds in the pyrrole ring, leading to subsequent rearrangements or cleavage.
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, use weaker acids for pH adjustment or workup. A buffered solution (e.g., ammonium acetate) may be a better choice than strong mineral acids like HCl.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium. Perform extractions and other manipulations as quickly as possible.
-
Lower the Temperature: Perform acidic workups at low temperatures (e.g., 0 °C) to slow down the rate of degradation.
-
Alternative Purification Strategies:
-
If using reverse-phase HPLC, consider using a mobile phase with a different acid modifier, such as formic acid, which is less harsh than TFA.
-
Explore other purification techniques that do not require acidic conditions, such as normal-phase chromatography or crystallization.
-
-
Protecting Group Strategy: In a multi-step synthesis, consider protecting the pyrrole nitrogen. This can sometimes stabilize the ring system, though deprotection conditions would need to be carefully selected.
-
Issue 2: Low Recovery of Starting Material After a Reaction Run Under Acidic Conditions
-
Question: I am attempting a reaction that requires acidic conditions (e.g., a Pictet-Spengler reaction or acidic deprotection), and I am getting very low yields of my desired product and recovering little to no starting material. Is my starting material decomposing?
-
Answer: Yes, it is highly probable that your starting material is degrading under the reaction conditions. The combination of elevated temperatures and acidic reagents can accelerate the decomposition of sensitive heterocyclic systems like 7-azaindoles.
Plausible Cause: The degradation is likely due to the same acid-catalyzed hydrolysis or rearrangement pathways mentioned previously, but accelerated by the reaction temperature.
Troubleshooting Steps:
-
Screen Different Acids: Test a panel of acids to find one that promotes the desired reaction with minimal degradation. Lewis acids might be an alternative to Brønsted acids.
-
Optimize Reaction Temperature and Time: Run a time-course study at a lower temperature to find a balance between reaction completion and starting material stability.
-
Inert Atmosphere: While not directly related to acid stability, ensuring your reaction is running under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.
-
Forced Degradation Study: To confirm that your compound is degrading under the reaction conditions, run a control experiment with only the starting material, acid, and solvent at the reaction temperature. Monitor the disappearance of the starting material over time by HPLC or TLC.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most likely site of protonation on this compound?
-
A1: The most basic site and therefore the most likely site of protonation is the pyridine nitrogen (N-7). The lone pair of electrons on this nitrogen is more available for protonation compared to the pyrrole nitrogen (N-1), whose lone pair is part of the aromatic sextet of the pyrrole ring.
-
-
Q2: What is the hypothesized mechanism of acid-catalyzed degradation?
-
A2: While not definitively studied for this specific molecule, a plausible mechanism involves:
-
Protonation: The pyridine nitrogen is protonated by the acid.
-
Increased Electrophilicity: This protonation withdraws electron density from the fused pyrrole ring, making it more electrophilic.
-
Nucleophilic Attack: A nucleophile, typically water from the solvent or reaction medium, attacks one of the carbon atoms of the pyrrole ring.
-
Ring Opening/Rearrangement: This can lead to a cascade of reactions resulting in ring-opened products or other rearranged structures. An analogous process is seen in the acid-catalyzed hydrolysis of other nitrogen-containing heterocycles.[5]
-
-
-
Q3: How should I store this compound?
-
A3: It should be stored as a solid in a cool, dry place, protected from light. Avoid storing it in solution, especially if the solvent is acidic. If you need to make a stock solution, use a non-protic, anhydrous solvent like DMSO or DMF and store it at -20°C.
-
-
Q4: Are there any structural features that might influence the stability of this compound in acid compared to other 7-azaindoles?
-
A4: The bromo and methyl substituents will have an electronic effect on the ring system. The methyl group is weakly electron-donating, which might slightly stabilize the protonated form. The bromo group is electron-withdrawing via induction but can be weakly donating through resonance; its overall effect on the rate of degradation is not immediately obvious without experimental data. However, the fundamental susceptibility to acid-catalyzed degradation is a feature of the 7-azaindole core itself.
-
Experimental Protocols
Protocol 1: Small-Scale Acid Stability Test
This protocol allows you to quickly assess the stability of your compound to a specific acidic condition.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, add a known volume of your stock solution.
-
Add the acidic solution you wish to test (e.g., 1M HCl, 10% TFA in water) in a defined ratio.
-
Let the mixture stand at room temperature.
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot, quench the acid with a base (e.g., saturated sodium bicarbonate solution) if necessary, and dilute for HPLC analysis.
-
Monitor the peak area of your starting material to determine the extent of degradation over time.
Visualizations
Diagram 1: Hypothesized Acid-Catalyzed Degradation Pathway
Caption: Hypothesized degradation of this compound in acid.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for addressing instability issues.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-methyl-7-azaindole). This valuable heterocyclic scaffold is a crucial intermediate in the development of numerous pharmaceutical agents, including kinase inhibitors.[1] The inherent electronic properties of the 7-azaindole nucleus, particularly the electron-deficient pyridine ring, often present unique challenges not encountered in traditional indole synthesis.[2][3]
This guide is structured to provide direct, actionable advice to researchers and process chemists. It is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing high-level strategic decisions and common queries when planning your synthesis.
-
Troubleshooting Guides: Offering specific, problem-oriented solutions for issues encountered during experimental work.
We will explore both classical and modern catalytic approaches, providing the causal logic behind procedural choices to empower you to adapt and optimize these methods for your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to synthesizing the 5-bromo-3-methyl-7-azaindole core?
A1: There are three main retrosynthetic strategies, each with distinct advantages and challenges:
-
Strategy A: Pyrrole Annulation onto a Pre-functionalized Pyridine. This is the most common approach. You begin with a suitably substituted pyridine, such as 2-amino-5-bromo-3-methylpyridine or a related precursor, and construct the pyrrole ring onto it. This strategy encompasses several classical named reactions.
-
Strategy B: Pyridine Construction onto an Existing Pyrrole. This is a less common and generally more complex route, often involving multi-step sequences to build the pyridine ring. It is typically avoided unless highly specific substitution patterns are required that are inaccessible through other means.
-
Strategy C: Post-synthesis Modification of the 7-Azaindole Core. This involves synthesizing the parent 3-methyl-7-azaindole and then selectively brominating it at the C5 position. This can be effective but risks side reactions and purification challenges.
This guide will focus primarily on the more versatile and widely adopted Strategy A .
Q2: I am starting a new project. Which synthetic route offers the best balance of reliability, scalability, and cost-effectiveness?
A2: For general reliability and scalability, a modern palladium-catalyzed approach starting from a commercially available aminopyridine is often superior to classical methods. However, the "best" route is context-dependent. Here is a comparative overview:
| Synthetic Route | Starting Materials | Key Reagents / Catalyst | Typical Yield | Pros | Cons |
| Fischer Indole Synthesis | 5-Bromo-2-hydrazinopyridine, Propanal (or its equivalent) | Polyphosphoric Acid (PPA), ZnCl₂, Eaton's Reagent | 30-60% | Inexpensive reagents, well-established procedure.[4] | Harsh acidic conditions, high temperatures, potential for tar formation, regioselectivity issues.[3][5] |
| Leimgruber-Batcho / Hemetsberger | 2-Nitro-3-methyl-5-bromopyridine | DMF-DMA, Pyrrolidine, Raney Nickel / H₂ | 60-80% | Milder than Fischer, good yields, avoids harsh acids.[6][7] | Requires synthesis of the nitropyridine precursor, use of pyrophoric Raney Ni. |
| Palladium-Catalyzed Cascade | 2-Amino-3-bromo-5-chloropyridine, Alkenyl Bromide | Pd₂(dba)₃, XPhos, NaOtBu | 50-70% | High functional group tolerance, milder conditions, convergent.[2][8][9] | Expensive catalyst/ligand, requires careful optimization, potential for catalyst deactivation. |
| Larock Indole Synthesis | ortho-Haloaminopyridine, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | 50-85% | Convergent, builds complexity quickly, good for 2,3-disubstitution.[10][11] | Requires specific alkyne precursors, regioselectivity can be an issue.[12] |
Recommendation: For initial lab-scale synthesis with a focus on yield and substrate scope, the Leimgruber-Batcho/Hemetsberger approach [6][7] provides a robust pathway. For process development and scalability where catalyst cost can be amortized, a Palladium-Catalyzed Cascade reaction offers superior control and milder conditions.[2][9]
Q3: Why are standard indole syntheses like the Fischer method often problematic for 7-azaindoles?
A3: The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly lowers the electron density of the entire heterocyclic system compared to a standard benzene ring in an aniline. This has two major consequences for the Fischer Indole Synthesis[13][14]:
-
Reduced Nucleophilicity: The key enamine/ene-hydrazine intermediate is less nucleophilic, making the crucial[15][15]-sigmatropic rearrangement step more difficult and requiring higher temperatures or stronger acids.[5]
-
Acid-Base Chemistry: The pyridine nitrogen is basic and will be protonated by the strong acids used as catalysts (e.g., PPA, H₂SO₄). This further deactivates the ring, exacerbating the first problem and often leading to decomposition or polymerization at the high temperatures required for cyclization.[3]
Troubleshooting Guides & Protocols
Guide 1: Low Yield in the Fischer Indole Cyclization
Problem: You are attempting to synthesize this compound from 5-bromo-2-hydrazinopyridine and propanal (or a precursor) using Polyphosphoric Acid (PPA), but the yield is low (<30%) with significant dark, tarry byproducts.
Root Cause Analysis: The combination of a deactivated pyridine ring and harsh, high-temperature acidic conditions is likely causing substrate decomposition. PPA is highly viscous, leading to poor heat transfer and localized overheating, which promotes polymerization side reactions.[3][16]
Solutions:
-
Change the Acid Catalyst:
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful, non-oxidizing acid that often gives cleaner reactions and lower temperatures than PPA.
-
Zinc Chloride (ZnCl₂): A milder Lewis acid that can promote cyclization, though it may require higher temperatures or longer reaction times.[13]
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times from hours to minutes. This minimizes the time the substrate is exposed to high temperatures, significantly reducing byproduct formation.
-
-
Modify the Hydrazone Precursor:
-
Ensure the hydrazone is formed cleanly and is dry before adding it to the cyclization medium. The initial condensation of hydrazine with the aldehyde/ketone should be run to completion. One published procedure involves heating 5-bromo-2-hydrazinopyridine with propiophenone at 90 °C, followed by azeotropic removal of water with toluene before cyclization.[4]
-
-
Control the Reaction Temperature:
-
Add the hydrazone in portions to the pre-heated acid to maintain better control over the initial exotherm.
-
Use a high-boiling solvent like diethylene glycol for more uniform heating, as demonstrated in some azaindole syntheses.[4]
-
Caption: Decision workflow for troubleshooting low yields in the Fischer synthesis of 7-azaindoles.
Guide 2: Failure of Palladium-Catalyzed Cross-Coupling
Problem: You are attempting a palladium-catalyzed synthesis, such as a Larock heteroannulation or a Buchwald-Hartwig amination cascade, but you observe no product formation, catalyst decomposition (formation of palladium black), or recovery of starting materials.
Root Cause Analysis: Palladium-catalyzed C-N and C-C bond formations are complex catalytic cycles.[17] Failure can stem from several factors: an inactive catalyst, incompatible reagents, or incorrect reaction conditions. The electron-deficient and coordinating nature of the 7-azaindole core can also complicate these reactions.
Solutions:
-
Catalyst System (The "Heart" of the Reaction):
-
Ligand Choice: This is critical. For C-N couplings on electron-deficient heterocycles, sterically hindered biaryl phosphine ligands like XPhos , SPhos , or RuPhos are often essential. They promote the reductive elimination step and prevent catalyst decomposition. Standard ligands like PPh₃ may be insufficient.[2][8][9]
-
Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst (e.g., XPhos Pd G3). If using a Pd(II) source like Pd(OAc)₂, ensure your conditions can efficiently reduce it to the active Pd(0) state.
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction vessel are rigorously degassed by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
-
Base and Solvent Compatibility:
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common for C-N couplings, while carbonates (K₂CO₃, Cs₂CO₃) are often used for C-C couplings (like Larock/Suzuki).[2][10] Ensure the base is anhydrous.
-
Solvent: Aprotic polar solvents like Dioxane, Toluene, or t-BuOH are standard. Ensure they are anhydrous, as water can interfere with the catalyst and base.
-
-
Substrate-Specific Issues:
-
N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by strong bases. This can sometimes interfere with the desired reaction. While many modern catalysts can tolerate unprotected N-H groups[18], protection (e.g., with a tosyl or SEM group) may be necessary if you see persistent issues. However, deprotection adds a step and can be challenging.[19]
-
This protocol is adapted from a general method for synthesizing substituted azaindoles and provides a robust alternative to the Fischer route.[2][8][9] It builds the core in a single, convergent step.
Caption: A modern, palladium-catalyzed cascade route to the target molecule.
Experimental Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), and sodium tert-butoxide (3.0 equivalents).
-
Reagent Addition: Add 2-amino-3,5-dibromopyridine (1.0 equivalent).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Substrate: Add anhydrous, degassed tert-butanol via syringe, followed by 1-bromopropene (1.5 equivalents).
-
Reaction: Heat the mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel to afford the final product.
References
- 1. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core
Welcome to the technical support center for the functionalization of the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic system. The unique electronic nature of the 7-azaindole core, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents a distinct set of challenges and opportunities in its synthetic modification.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization of this important molecule. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory.
Section 1: Regioselectivity in Electrophilic Aromatic Substitution
One of the most common challenges in the functionalization of 7-azaindole is controlling the site of electrophilic attack. The inherent electronic properties of the fused ring system often lead to a mixture of products, complicating purification and reducing yields.
FAQ 1.1: Why do I get a mixture of C3 and C5/C6 substituted products during electrophilic substitution reactions like nitration or halogenation?
Answer: The pyrrolo[2,3-b]pyridine core has multiple nucleophilic centers. The C3 position of the pyrrole ring is the most electron-rich and generally the most reactive site for electrophilic attack.[4][5] However, the pyridine nitrogen can be protonated or complex with Lewis acids under typical electrophilic reaction conditions, which deactivates the pyridine ring towards electrophilic substitution. This can sometimes lead to substitution on the pyrrole ring. Conversely, harsh acidic conditions can lead to side reactions and decomposition.
Direct nitration of 7-azaindole is notoriously difficult, often resulting in low yields and multiple products.[6][7] A common strategy to achieve selective C5 nitration involves a multi-step process where 7-azaindole is first reduced to 7-azaindoline. The subsequent nitration occurs selectively at the C5 position of the pyridine ring. The 7-azaindole core is then regenerated through oxidation.[6]
For halogenation, direct bromination of 7-azaindole with reagents like N-bromosuccinimide (NBS) typically yields the C3-bromo derivative. However, achieving substitution at other positions often requires more nuanced strategies. For instance, selective C6-functionalization can be achieved through a Reissert-Henze type reaction.[8]
Troubleshooting Guide 1.1: Poor Regioselectivity in Halogenation
Issue: My bromination reaction on the parent 7-azaindole is yielding a mixture of C3-bromo and di-brominated products, with some starting material remaining.
Root Cause Analysis: The high reactivity of the C3 position can lead to over-halogenation if the reaction is not carefully controlled. The choice of brominating agent, solvent, and temperature all play a crucial role in the selectivity of the reaction.
Proposed Solutions & Protocol:
-
Control Stoichiometry and Temperature: Use precisely one equivalent of the halogenating agent (e.g., NBS) and maintain a low temperature (e.g., 0 °C to -78 °C) to minimize over-reaction.
-
Choice of Halogenating Agent: For bromination, PyBroP in the presence of a dehydrating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) has been shown to improve selectivity and yield.[9]
-
Enzymatic Halogenation: For highly selective C3-halogenation, consider biocatalytic methods. For example, the RebH enzyme variant 3-LSR can catalyze the bromination of 7-azaindole at the C3 position with high selectivity.[10]
Detailed Protocol for Selective C3-Sulfenylation: [11]
-
In a dried round-bottom flask equipped with a magnetic stirrer, dissolve 7-azaindole (1 equivalent) in DMSO.
-
Add Iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Add the desired thiol (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours in open air.
-
After completion (monitored by TLC), quench the reaction with water and a saturated sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc).
Visualization: Regioselectivity in Electrophilic Substitution
Caption: Predominant electrophilic attack at the C3 position of the 7-azaindole core.
Section 2: Challenges in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole scaffold. However, issues such as catalyst deactivation, low yields, and lack of regioselectivity are common hurdles.[1][2]
FAQ 2.1: My Suzuki-Miyaura coupling reaction on a halogenated 7-azaindole is giving low yields. What are the common pitfalls?
Answer: Low yields in Suzuki-Miyaura cross-coupling reactions involving 7-azaindole can stem from several factors. The nitrogen atoms in the ring system can coordinate to the metal catalyst (e.g., Palladium), leading to catalyst inhibition or deactivation.[12] Additionally, the choice of ligand, base, and solvent system is critical for an efficient catalytic cycle.
For instance, in the synthesis of C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles, a one-pot method utilizing Pd2dba3/SPhos as the catalytic system has been successfully employed.[13][14] The reaction conditions were optimized to achieve chemoselective coupling first at the C3 position (with the more reactive C-I bond) at a lower temperature, followed by coupling at the C6 position (C-Cl bond) at a higher temperature.[13][14]
Troubleshooting Guide 2.1: Inefficient Palladium-Catalyzed C-N and C-O Bond Formation
Issue: I am struggling to achieve efficient C-N or C-O bond formation on my N-substituted 4-bromo-7-azaindole substrate.
Root Cause Analysis: The choice of ligand and base is paramount for successful C-N and C-O cross-coupling reactions. The ligand must be able to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination steps. The base plays a crucial role in the deprotonation of the amine or alcohol nucleophile.
Proposed Solutions & Protocol:
-
Ligand Screening: For C-N and C-O coupling on 4-bromo-7-azaindoles, Xantphos has been identified as a highly effective ligand.[15]
-
Base Selection: For C-N coupling with amides, amines, and amino acid esters, Cs2CO3 is a suitable base. For C-O coupling with phenols, K2CO3 has shown better results.[15]
-
Catalyst Precursor: Both Pd(OAc)2 and Pd2(dba)3 can serve as effective palladium precursors.[15]
Detailed Protocol for Palladium-Catalyzed C-N Coupling: [15]
-
To a reaction vessel, add N-substituted 4-bromo-7-azaindole (1 equivalent), the amine/amide (1.2 equivalents), Pd(OAc)2 or Pd2(dba)3 (catalytic amount), Xantphos (catalytic amount), and Cs2CO3 (2 equivalents).
-
Add dioxane as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the appropriate temperature (e.g., 100-120 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Purify the product by column chromatography.
Visualization: General Scheme for Suzuki-Miyaura Cross-Coupling
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
Section 3: Friedel-Crafts and Directed Metalation Strategies
While classic Friedel-Crafts reactions can be challenging on the 7-azaindole core due to the deactivating effect of the pyridine nitrogen, alternative strategies like directed ortho-metalation (DoM) have emerged as powerful tools for regioselective functionalization.[16][17][18]
FAQ 3.1: Can I perform a Friedel-Crafts acylation on 7-azaindole?
Answer: Direct Friedel-Crafts acylation on unprotected 7-azaindole is generally not effective. The Lewis acid catalyst required for the reaction will preferentially coordinate to the basic pyridine nitrogen, deactivating the ring system towards electrophilic attack.[19][20][21] Furthermore, the pyrrole nitrogen can also be acylated.
However, with appropriate N-protection of the pyrrole, organocatalytic Friedel-Crafts C3-acylation of indoles (a related system) has been achieved using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.[22] This approach avoids the use of harsh Lewis acids.
Troubleshooting Guide 3.1: Achieving Functionalization at C2, C4, C5, and C6 Positions
Issue: I need to introduce substituents at positions other than C3, but electrophilic substitution is not providing the desired regioselectivity.
Root Cause Analysis: Functionalization at the C2, C4, C5, and C6 positions often requires strategies that override the inherent reactivity of the C3 position. Directed metalation is a highly effective approach for this purpose.
Proposed Solutions & Protocol:
-
Directed ortho-Metalation (DoM): By installing a directed metalation group (DMG) on the nitrogen of the pyrrole or pyridine ring, it is possible to direct a strong base (like an organolithium reagent) to deprotonate an adjacent C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile.[16][17][18]
-
Halogen/Metal Exchange: Starting from a halogenated 7-azaindole, a halogen-metal exchange reaction (e.g., with n-BuLi or a Grignard reagent) can generate a nucleophilic species at a specific position, which can then be quenched with an electrophile.[18]
-
DMG Dance: A "directed metalation group dance" strategy has been developed for the iterative functionalization of the 7-azaindole core. This involves the migration of a carbamoyl directing group from N7 to N1, allowing for sequential C6 and C2 functionalization.[16][17]
Illustrative Protocol for C6-Functionalization via DoM: [16][17][23]
-
Protect the N7 position of 7-azaindole with a carbamoyl group.
-
Treat the N7-carbamoyl-7-azaindole with a strong base (e.g., s-BuLi) at low temperature (-78 °C) to achieve regioselective metalation at the C6 position.
-
Quench the resulting organolithium species with an appropriate electrophile to introduce the desired substituent at C6.
Data Presentation: Comparison of Functionalization Strategies
| Position | Common Strategy | Key Reagents/Conditions | Selectivity | Reference(s) |
| C2 | Directed Metalation (after DMG dance) | 1. N7-carbamoyl protection, 2. C6-functionalization, 3. N7 to N1 DMG migration, 4. LDA, THF, -78 °C | High | [16][17] |
| C3 | Electrophilic Substitution | NBS, I2, ArSCl | High | [4][10][11] |
| C4 | Directed peri-Metalation | N-anionic protection, s-BuLi, -78 °C | High | [24] |
| C5 | Nitration of 7-Azaindoline | 1. Reduction to azaindoline, 2. fuming HNO3/H2SO4, 3. Oxidation | High | [6] |
| C6 | Directed ortho-Metalation | N7-carbamoyl protection, s-BuLi, -78 °C | High | [16][17] |
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 21. Friedel–Crafts Acylation [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of functionalized 7-azaindoles via directed ortho-metalations ☆ | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity.
Introduction
This compound, a derivative of 7-azaindole, is a vital intermediate in the synthesis of various pharmacologically active compounds. The purity of this reagent is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide will address common purification challenges and provide detailed protocols to ensure the high quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing the 7-azaindole core is the Fischer indole synthesis.[1] In this case, impurities may include:
-
Unreacted Starting Materials: Such as (5-bromopyridin-2-yl)hydrazine and 2-butanone (or its precursor).
-
Regioisomers: If an unsymmetrical ketone is used, or under certain acidic conditions, isomeric byproducts can form.
-
Indolenine Derivatives: Formation of indolenine isomers is a known side reaction in the Fischer indole synthesis, influenced by the acid catalyst.[1]
-
Degradation Products: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the degradation of both starting materials and the product.
-
Poly-brominated Species: If direct bromination of the 3-methyl-7-azaindole is performed, di- and poly-brominated byproducts can be a significant issue.
Q2: My purified compound is a yellow or brownish solid, not the expected off-white solid. What could be the cause?
A2: A yellow or brownish color can indicate the presence of several types of impurities:
-
Oxidized Species: Pyrrolo[2,3-b]pyridine derivatives can be susceptible to oxidation, leading to colored impurities.
-
Residual Palladium: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, residual palladium can impart a dark color to the product.
-
Highly Conjugated Byproducts: Even small amounts of highly conjugated impurities can result in a colored product.
Q3: I'm observing significant peak tailing when analyzing my compound by HPLC. What is the reason and how can I fix it?
A3: Peak tailing for basic compounds like pyrrolo[2,3-b]pyridines on silica-based columns is often due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the stationary phase. To mitigate this:
-
Use a Modern, End-Capped Column: High-purity, end-capped C18 columns or those specifically designed for basic compounds are recommended.
-
Mobile Phase Additives: Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Adjust Mobile Phase pH: Controlling the pH of the mobile phase can also help to reduce these interactions.
Troubleshooting Purification Workflows
Decision-Making Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound completely.
-
Heat the tubes with the sparingly soluble samples. A suitable solvent will fully dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good recrystallization solvent.
-
Commonly, a mixture of solvents is required. For example, dissolve the crude product in a "good" solvent like ethyl acetate or dichloromethane at an elevated temperature, and then add a "poor" solvent like hexanes dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Add more hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal can also help. |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise. |
| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a different solvent system or a smaller volume of the initial solvent. Ensure the flask is thoroughly cooled before filtration. |
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, normal-phase chromatography on silica gel is a common approach.
Step-by-Step Methodology:
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Neutral Alumina: If the compound shows instability on silica gel (streaking on TLC or degradation), neutral alumina can be a suitable alternative.[2]
-
Deactivated Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a base like triethylamine.
-
-
Mobile Phase Selection (Eluent):
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate. This generally provides good separation on the column.
-
A gradient elution (gradually increasing the polarity of the mobile phase) is often necessary to separate closely eluting impurities. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., 9:1, then 4:1, etc.).
-
-
Column Packing:
-
Slurry Packing (Recommended): Prepare a slurry of the silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dry Packing: Add the dry silica gel to the column and then carefully add the mobile phase.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase as needed to elute the desired compound and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Compound Stuck on the Column | The mobile phase is not polar enough. The compound may have degraded on the silica. | Gradually increase the polarity of the eluent. A "flush" with a very polar solvent like methanol can be used at the end to elute highly polar compounds. Test for compound stability on silica using a 2D TLC. |
| Poor Separation | The mobile phase is too polar. The column was overloaded. | Start with a less polar mobile phase. Use a larger column or less crude material. |
| Streaking on TLC/Column | The compound is acidic or basic and is interacting strongly with the silica. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
| Compound Elutes with the Solvent Front | The mobile phase is too polar. | Start with a much less polar mobile phase. |
TLC Visualization
Since 7-azaindole derivatives are often UV-active, they can be visualized on a TLC plate under a UV lamp (254 nm).[3][4] For compounds that are not UV-active or for better visualization, various stains can be used:
-
Potassium Permanganate (KMnO₄) Stain: Good for visualizing compounds that can be oxidized.
-
p-Anisaldehyde Stain: A general-purpose stain that can give different colors for different functional groups.
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, for example using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or triethylamine), is ideal for determining purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
Technical Support Center: Scaling Up Production of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for scaling up the production of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] As you transition from bench-scale synthesis to pilot or commercial production, a new set of challenges invariably emerges.[3][4][5][6] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and robust scale-up process.
I. General Scale-Up Considerations: From Lab to Plant
Scaling up a chemical synthesis is more than just using larger flasks and greater quantities of reagents.[5] The physical and chemical dynamics of a reaction can change dramatically, leading to unforeseen challenges.[3][7] Understanding these potential shifts is the first step in successful scale-up.
Frequently Asked Questions (FAQs) - General Scale-Up
Q1: My lab-scale synthesis was high-yielding, but the yield dropped significantly on a larger scale. What are the common culprits?
A1: This is a frequent issue when transitioning from laboratory to production scale.[4][5] Several factors, often negligible at the gram scale, become critical at the kilogram scale:
-
Heat Transfer Limitations: Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware.[3] This can lead to inefficient heat dissipation, causing localized overheating ("hot spots") that can degrade your product or promote side reactions.[3][8]
-
Mixing Inefficiency: Achieving homogeneous mixing in a large reactor is challenging. Poor mixing can result in localized concentration gradients of reactants, leading to incomplete conversion and the formation of impurities.[9]
-
Reagent Addition Rate: The rate of reagent addition, which is easily controlled in the lab, can have a profound impact on a larger scale. A rapid addition that was manageable in a small flask might cause a dangerous exotherm or favor undesired reaction pathways in a large reactor.[4]
-
Changes in Impurity Profile: Impurities that were present in trace amounts at the lab scale can become significant on a larger scale, complicating purification and potentially affecting the final product's quality.[3][5]
Q2: How can I proactively address these scale-up challenges?
A2: A proactive approach involves a combination of process understanding and engineering controls:
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA, such as a Hazard and Operability (HAZOP) study, is crucial to identify potential safety and operational issues.
-
Calorimetry Studies: Running reaction calorimetry studies can help you understand the heat flow of your reaction and predict the thermal behavior on a larger scale. This data is invaluable for designing appropriate cooling systems.
-
Design of Experiments (DoE): Utilize DoE to systematically study the effects of critical process parameters (CPPs) like temperature, concentration, and addition rates on your reaction's yield and purity.[7] This will help you define a robust operating range.
-
Pilot Plant Run: A pilot-scale run (e.g., 1-10 kg) can help identify and address unforeseen issues before committing to a full-scale production batch.
II. Troubleshooting Guide for the Synthesis of this compound
The synthesis of this compound typically involves the construction of the pyrrolopyridine core followed by a bromination step. The following sections address specific issues you might encounter.
A. Pyrrolo[2,3-b]pyridine Core Formation
The formation of the 7-azaindole skeleton can be achieved through various synthetic strategies.[10][11] A common approach is the annulation of a pyrrole ring onto a pyridine precursor.
Q3: I'm experiencing low yields in the cyclization step to form the pyrrolo[2,3-b]pyridine core. What should I investigate?
A3: Low yields in heterocyclic ring formation often stem from suboptimal reaction conditions or reagent quality.[9] Consider the following:
-
Purity of Starting Materials: Ensure your starting pyridine and pyrrole precursors are of high purity. Impurities can inhibit catalysts or participate in side reactions.[9]
-
Solvent Choice and Moisture Content: Many cyclization reactions are sensitive to the solvent and the presence of moisture. Ensure you are using dry solvents, especially if your reaction involves organometallic reagents.
-
Reaction Temperature and Time: These are critical parameters.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[9]
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., palladium for cross-coupling reactions), ensure its activity is not compromised. Consider screening different catalysts and ligands to optimize the reaction.
Experimental Workflow: Monitoring Reaction Progress
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 7. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Validation & Comparative
A Comparative Guide to the Characterization of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of interest in medicinal chemistry.[1][2] While X-ray crystallography stands as the definitive method for elucidating solid-state structure, a comprehensive understanding of its capabilities and limitations in comparison to spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for informed analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, atom-level view of a molecule's structure in the crystalline state.[3] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional precision.[3]
While a crystal structure for this compound is not publicly available, a study on the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine provides an excellent case study to illustrate the power of this technique.
Experimental Workflow: A Glimpse into the Crystallographic Process
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and expertise.
Insights from the Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The crystallographic analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a wealth of structural information that spectroscopic methods can only infer.[4]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3) Åβ = 103.403 (5)° | Precise measurements of the repeating unit of the crystal lattice. |
| Molecular Geometry | Essentially planar azaindole skeleton | Confirms the aromatic nature and planarity of the fused ring system. |
| Intermolecular Interactions | N—H···N hydrogen bonds forming inversion dimers | Provides direct evidence of how molecules pack in the solid state, influencing physical properties like melting point and solubility. |
This level of detail is indispensable for understanding solid-state properties and for computational modeling studies such as molecular docking.
A Broader Perspective: Spectroscopic Characterization Techniques
While X-ray crystallography provides a static, high-resolution snapshot, spectroscopic methods offer complementary information about a molecule's structure, connectivity, and functional groups, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][5][6][7][8] For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to assemble the molecular structure piece by piece.
¹H NMR: Would reveal the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). We would expect to see signals for the methyl group protons, the pyrrole N-H proton, and the aromatic protons on the pyridine and pyrrole rings.
¹³C NMR: Would indicate the number of unique carbon environments. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[6]
2D NMR: Experiments like HSQC and HMBC are crucial for establishing the connectivity between protons and carbons, confirming the attachment of the methyl group to the C3 position and the bromo group to the C5 position.
Mass Spectrometry (MS): The Molecular Weight and Beyond
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high accuracy.[9][10] For this compound (C₈H₇BrN₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for:
-
N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.
-
Aromatic C-H stretch: Absorption bands typically above 3000 cm⁻¹.
-
C=C and C=N stretches: A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H bends: Signals in the fingerprint region (below 1500 cm⁻¹) that are unique to the substitution pattern of the aromatic system.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Precise 3D molecular structure, bond lengths/angles, stereochemistry, packing | Molecular connectivity, proton/carbon environments, stereochemistry in solution | Molecular weight, elemental composition, isotopic information | Presence of functional groups |
| Sample State | Single crystal | Solution | Solid, liquid, or gas | Solid, liquid, or gas |
| Strengths | Unambiguous structure determination | Excellent for structural elucidation in solution, non-destructive | High sensitivity, accurate mass determination | Fast, non-destructive, easy to use |
| Limitations | Requires high-quality single crystals (can be a major bottleneck) | Can have complex spectra, requires deuterated solvents | Can cause fragmentation, does not provide stereochemical information | Provides limited information on connectivity |
Conclusion: An Integrated Approach to Structural Characterization
While X-ray crystallography provides the ultimate proof of structure for crystalline materials, it is not always feasible and provides a picture only of the solid state. A comprehensive characterization of this compound, as with any novel compound, relies on an integrated analytical approach. NMR, MS, and FTIR are indispensable tools for confirming the successful synthesis and for elucidating the structure in a non-crystalline state. The data from these spectroscopic techniques provide the foundational evidence of the molecule's identity, which is then unequivocally confirmed in three dimensions by a successful single-crystal X-ray diffraction experiment. For drug development professionals, understanding the interplay of these techniques is essential for advancing a compound from discovery to clinical application.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry and materials science, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold. Its presence in numerous biologically active compounds and functional materials underscores the importance of developing robust synthetic methodologies for its functionalization.[1] 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (a 5-bromo-3-methyl-7-azaindole)[2] is a key building block, offering a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of this compound against other halogenated pyridines. We will explore the nuanced interplay of factors—the nature of the halogen, its position on the ring, and the electronic influence of the fused pyrrole system—that govern its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to strategically employ these building blocks in their synthetic campaigns.
Pillar 1: The Hierarchy of Halogen Reactivity in Pyridinic Systems
The cornerstone of understanding reactivity in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is frequently the rate-determining step in the catalytic cycle.[3] The dissociation energies of these bonds follow a clear trend: C-I < C-Br < C-Cl < C-F.[3][4] This directly translates to a general reactivity order for the corresponding halogenated pyridines:
Iodopyridines > Bromopyridines > Chloropyridines [5][6][7]
This established hierarchy has profound practical implications. Iodopyridines often react under milder conditions, sometimes at lower temperatures or with lower catalyst loadings, compared to their bromo- and chloro-analogs.[3][8] Conversely, the lower reactivity of chloropyridines can be exploited for selective, sequential couplings on polyhalogenated systems. For instance, in a molecule containing both a bromine and a chlorine atom, the C-Br bond can typically be functionalized selectively while leaving the C-Cl bond intact for a subsequent transformation.[9]
Our focus, this compound, sits at a favorable midpoint. It is significantly more reactive than its chloro- counterpart, allowing for efficient coupling under standard conditions, yet more stable and often more cost-effective than the corresponding iodo-derivative, making it an ideal substrate for a wide array of synthetic applications.
Pillar 2: Regioselectivity—The Influence of the Pyridine Nitrogen
The position of the halogen on the pyridine ring critically impacts its reactivity. The nitrogen atom is electron-withdrawing, creating a dipole and influencing the electron density at different carbon centers. This electronic effect generally renders the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
-
C2/C6-Halopyridines: These are typically the most reactive isomers. The proximity to the ring nitrogen lowers the energy barrier for oxidative addition.[10]
-
C4-Halopyridines: The C4 position is also electronically activated, but generally to a lesser extent than the C2/C6 positions.
-
C3/C5-Halopyridines: These positions are least affected by the nitrogen's inductive withdrawal, making C3- and C5-halopyridines the least reactive among the isomers.
In our subject molecule, this compound, the bromine is at the C5 position. In a simple pyridine system, this would suggest lower reactivity. However, the electronic properties of the fused, electron-rich pyrrole ring counteract this effect, enhancing the overall reactivity of the C5-Br bond compared to a standalone 5-bromopyridine. This electronic modulation by the fused ring is a key feature that makes the 7-azaindole scaffold a unique and versatile substrate.
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and hetero-biaryl linkages.[11] The reaction of this compound is generally efficient, proceeding in good to excellent yields with a variety of aryl- and heteroarylboronic acids.
Comparative Data:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-90 | [12] |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~90 | [13] |
| 5-Bromo-1,2,3-triazine | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 81 | [14] |
| 2-Bromopyridine | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100-120 | ~85 | [15] |
| 2-Chloropyridine | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100-120 | ~80 | [15] |
This table compiles representative data for structurally related compounds to illustrate typical conditions and outcomes. Yields are highly dependent on the specific boronic acid partner.
The data illustrates that bromopyridines and related bromo-azaheterocycles are excellent substrates for Suzuki coupling, reliably affording high yields.[12][13][14] The choice of catalyst, particularly the ligand (e.g., PPh₃, dppf), is crucial for achieving high efficiency. While palladium is standard, nickel-based catalysts have also proven effective, even for less reactive chloro-pyridines.[15]
Causality: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, which is effective for many bromopyridines.[12] A phosphate or carbonate base is required to activate the boronic acid for the transmetalation step.[16] The dioxane/water solvent system is widely used as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 85-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, replacing harsher classical methods.[17] The reaction is highly sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) being essential for achieving high catalytic turnover.[18][19]
This compound is an effective substrate for this transformation. Its reactivity is comparable to other bromopyridines, though the presence of two nitrogen atoms (one in each ring) can potentially coordinate to the palladium center, sometimes necessitating careful selection of ligands to prevent catalyst inhibition.[20]
Comparative Data:
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 60 | [18] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOᵗBu | 1,4-Dioxane | 100 | High | [19] |
| Aryl Bromides | Various Amines | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | Good-Exc. | [19] |
| 2,5-Dibromopyridine | Various Amines | Pd₂(dba)₃ / Ligand | NaOᵗBu | Toluene | 100 | Selective | [21] |
This table showcases catalyst systems for amination. The specific yield depends heavily on the amine coupling partner.
The protocol for 2-bromo-6-methylpyridine demonstrates a typical setup for a bromopyridine substrate.[18] Strong bases like sodium tert-butoxide are required to deprotonate the amine, facilitating its entry into the catalytic cycle.[17]
Causality: This protocol uses a common palladium source (Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos), a combination known to be highly effective for C-N coupling.[19] A strong, non-nucleophilic base like NaOᵗBu is essential for generating the active amine nucleophile without competing side reactions.[17] Toluene is a common high-boiling, non-polar solvent for this reaction.
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (NaOᵗBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction for the disappearance of the starting bromide.
-
Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired arylamine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and a copper(I) co-catalyst.[22][23] This reaction is instrumental in synthesizing conjugated systems found in materials science and complex pharmaceutical intermediates.
The reactivity of this compound in Sonogashira coupling is expected to be robust. Bromo-azaheterocycles are well-established substrates for this transformation. The conditions are generally mild, and the reaction tolerates a wide variety of functional groups on the alkyne partner.[22]
Comparative Data:
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Reference |
| 5-Bromo-N-phenylpyridin-3-amine | Various | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80-100 | [22] | |
| Aryl Bromides | Various | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Toluene | RT | [23] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | H₂O | 50 | [24] |
This table highlights common catalyst systems for Sonogashira couplings of bromo-aromatics.
The use of a copper(I) salt (e.g., CuI) is a hallmark of the classic Sonogashira reaction, as it facilitates the formation of a key copper-acetylide intermediate. An amine base, such as triethylamine or diisopropylethylamine, serves both as the base and often as the solvent.[22]
Causality: This protocol utilizes the classic Pd/CuI dual catalyst system.[22] The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., a mixture of THF and triethylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly versatile and reactive building block for modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is robust, benefiting from the favorable characteristics of the C-Br bond. While its reactivity is intrinsically lower than an iodo-analog and higher than a chloro-analog, the electronic influence of the fused pyrrole ring makes it a more activated substrate than a simple 5-bromopyridine. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to empower researchers in leveraging this valuable synthon. The judicious selection of catalysts, ligands, and reaction conditions, as outlined, is paramount to achieving high efficiency and yield in the synthesis of complex molecules built upon the privileged 7-azaindole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The 7-azaindole core, represented by 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of two primary synthetic routes to a valuable derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, offering insights into the strategic choices underpinning each methodology.
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active compounds.[1] Its structure, featuring a bromine atom at the 5-position and a methyl group at the 3-position of the 7-azaindole core, provides multiple points for further functionalization, making it a versatile intermediate in the development of novel therapeutics. The validation of its synthetic route is therefore a critical step in ensuring the reproducibility and scalability of its production for research and development purposes.
This guide will dissect two plausible and experimentally supported synthetic strategies:
-
Route A: Regioselective Bromination of a Pre-formed 7-Azaindole Core. This approach focuses on the initial synthesis of the 3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold followed by a targeted bromination.
-
Route B: Construction of the Brominated 7-Azaindole via Fischer Indole Synthesis. This classic indole synthesis is adapted to construct the target molecule from acyclic precursors.
We will objectively compare these routes based on experimental data, highlighting the advantages and disadvantages of each to inform your synthetic planning.
Route A: Regioselective Bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine
This strategy is predicated on the initial construction of the 3-methyl-7-azaindole core, followed by the introduction of the bromine atom at the desired 5-position. The causality behind this choice lies in the often-milder conditions required for electrophilic aromatic substitution on a pre-existing heterocyclic system compared to constructing the entire ring system with the desired substituents already in place.
Diagram of Route A Workflow
References
A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Focus on Kinase Inhibition and Anticancer Potential
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a key component in many biological molecules, allows it to serve as a versatile bioisostere, while the addition of a nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities.[1][2] This guide provides a comparative analysis of the biological activities of 7-azaindole analogs, with a particular focus on the 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, highlighting its significant potential in oncology and beyond. We will delve into the structure-activity relationships that govern their function as potent kinase inhibitors, broad-spectrum anticancer agents, and antimicrobials, supported by experimental data and detailed protocols for researchers in drug discovery.
The 7-Azaindole Core: A Master Key for Kinase Inhibition
The surge of interest in 7-azaindole derivatives stems primarily from their exceptional ability to target protein kinases.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their deregulation is a hallmark of many diseases, especially cancer.[2]
The Hinge-Binding Mechanism: A Tale of Two Hydrogen Bonds
Most small-molecule kinase inhibitors are designed to compete with ATP for binding within a deep cleft in the enzyme's catalytic domain.[2][4] The success of the 7-azaindole scaffold lies in its geometry, which is perfectly suited to interact with the "hinge region" that connects the N- and C-terminal lobes of the kinase. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[4] This creates a bidentate hydrogen bond interaction with the backbone of the hinge residues, providing a strong and stable anchor for the inhibitor.[2][4] This potent binding motif is the foundation upon which numerous successful kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib, have been built.[2]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Comparative Analysis of 7-Azaindole Kinase Inhibitors
The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against a vast array of kinases.[2][4] The 5-bromo and 3-methyl substitutions, as seen in our core compound of interest, are critical modifications. The bromine at the 5-position can engage in halogen bonding and occupy hydrophobic pockets, while the methyl group at the 3-position can influence the orientation of larger substituents and contribute to selectivity. A comparative analysis of various analogs reveals their potential across the human kinome.
| Compound/Analog Class | Target Kinase(s) | Key IC50 Values (nM) | Reference |
| 7-Azaindole Derivatives | PI3Kγ | 0.5 | [5] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [6][7][8] |
| 7-Azaindole Derivative (8l) | Haspin | 14 | [3] |
| 7-Azaindole Derivative (178d) | VEGFR2 | 37 | [9] |
| 1H-pyrrolo[2,3-b]pyridine (22) | CDK8 | 48.6 | [10] |
| C-3 aryl-7-azaindole (94) | JAK2 | 260 | [9] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
The data clearly demonstrates that modifications to the core 7-azaindole structure can yield highly potent and selective inhibitors for diverse kinase families, including lipid kinases (PI3K), receptor tyrosine kinases (FGFR, VEGFR), and cyclin-dependent kinases (CDK).[3][5][6][7][8][9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The light generated by a luciferase/luciferin reaction is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a stronger light signal.
Materials:
-
Kinase of interest and its specific substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Reaction Setup: In each well of the plate, add the components in the following order:
-
Kinase buffer.
-
Test compound dilution (ensure final DMSO concentration is <1%).
-
Kinase enzyme.
-
Substrate/ATP mixture to initiate the reaction. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume in the reaction well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor or no ATP control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Broad-Spectrum Anticancer Activity
While kinase inhibition is a primary mechanism, the anticancer effects of 1H-pyrrolo[2,3-b]pyridine analogs are not limited to this action. Studies have shown these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion through various pathways.[6][7][8][11]
Comparative Antiproliferative Activity
The cytotoxic potential of these analogs has been evaluated against a panel of human cancer cell lines, revealing broad efficacy.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrrolo[2,3-b]pyridine (5d) | A549 (Lung) | aGI50 | 0.12 | [11] |
| Pyrrolo[2,3-b]pyridine (5d) | HeLa (Cervical) | aGI50 | 0.17 | [11] |
| Pyrrolo[2,3-b]pyridine (5d) | MDA-MB-231 (Breast) | aGI50 | 0.21 | [11] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | 4T1 (Mouse Breast) | IC50 | Potent Inhibition | [6][7][8] |
aGI50: The concentration required to cause 50% growth inhibition.
Notably, some analogs demonstrate high potency across multiple cancer types, suggesting they target fundamental cellular processes.[11] Studies have also shown that certain pyrrolo[2,3-b]pyridine derivatives can efficiently intercalate into DNA, which may block replication and contribute to their antiproliferative effects.[11]
Experimental Protocol: Cell Viability (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Plate reader (515 nm absorbance)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Fixation:
-
Gently remove the medium.
-
Add cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining:
-
Add SRB solution to each well and stain at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a gyratory shaker for 5-10 minutes.
-
Read the absorbance at ~515 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting inhibition versus log-concentration.
Antimicrobial Activity: An Emerging Application
Beyond oncology, azaindole derivatives have demonstrated significant potential as antimicrobial agents.[12] Research has shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] Bromo-substituted indoles, in particular, have been noted for their antimicrobial properties, suggesting that the 5-bromo substitution on the 7-azaindole core could be a key contributor to this activity.[14]
Caption: Overview of 7-azaindole analog biological activities.
While comprehensive comparative data for the specific 5-bromo-3-methyl analog is still emerging, the broader class of azaindoles has shown promise.[1][15] Further screening of these compounds is warranted to explore their potential for treating infectious diseases, particularly in the context of rising antibiotic resistance.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for drug discovery. Analogs, including those with 5-bromo and 3-methyl substitutions, exhibit a wide range of potent biological activities. Their well-established mechanism as kinase inhibitors has made them a cornerstone of modern oncology research, leading to clinically approved therapeutics.[2] Furthermore, their broad antiproliferative effects against diverse cancer cell lines and emerging antimicrobial properties highlight a rich and complex pharmacology that is ripe for further exploration.
Future research should focus on synthesizing and screening novel libraries of these analogs to optimize their potency, selectivity, and pharmacokinetic profiles. Elucidating their non-kinase-related mechanisms of action will open new avenues for therapeutic intervention. The continued investigation into this "privileged scaffold" promises to yield the next generation of targeted therapies for cancer and infectious diseases.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. pjsir.org [pjsir.org]
- 13. pjsir.org [pjsir.org]
- 14. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives - Europub [europub.co.uk]
A Comparative Spectroscopic Guide to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine and its Synthetic Precursors
This technical guide provides a comprehensive spectroscopic analysis of the key heterocyclic compound 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a significant building block in medicinal chemistry and drug development. Through a detailed examination of its precursors and a closely related analog, this document offers researchers and scientists a thorough comparison of their spectral characteristics. The guide is structured to provide not only raw experimental data but also the underlying scientific rationale for the observed spectroscopic behaviors, ensuring a deeper understanding of these molecules.
Introduction: The Significance of 7-Azaindole Scaffolds
The 7-azaindole scaffold, the core structure of 1H-pyrrolo[2,3-b]pyridine, is a privileged pharmacophore in modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a multitude of clinically relevant molecules. The targeted bromination and methylation of this scaffold, as in this compound, allows for further functionalization and the fine-tuning of a compound's pharmacological profile. Understanding the spectroscopic nuances of this key intermediate and its precursors is paramount for efficient synthesis, purification, and characterization.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway, starting from readily available pyridine derivatives. A common route involves the strategic modification of 2-aminopyridine to introduce the necessary bromo and methyl substituents before the final cyclization to form the fused pyrrolo-pyridine ring system.
Caption: Synthetic routes to this compound.
Spectroscopic Analysis of Precursors
A thorough understanding of the spectroscopic characteristics of the precursors is essential for monitoring reaction progress and confirming the identity of intermediates.
2-Amino-3-methylpyridine
This precursor introduces the methyl group at the 3-position of the final product.
Table 1: Spectroscopic Data for 2-Amino-3-methylpyridine
| Technique | Key Features and Assignments |
| ¹H NMR | δ ~7.93 (d, 1H, H6), ~7.23 (d, 1H, H4), ~6.58 (t, 1H, H5), ~4.6 (s, 2H, -NH₂), ~2.09 (s, 3H, -CH₃)[1] |
| ¹³C NMR | Data not readily available in searched literature. |
| FTIR (cm⁻¹) | ~3415, 3282 (N-H stretch), ~3123 (aromatic C-H stretch), ~2943 (aliphatic C-H stretch), ~1627 (C=C stretch)[2] |
| Mass Spec. | m/z 108 (M⁺)[2] |
2-Amino-5-bromopyridine
This precursor provides the bromine atom at the 5-position.
Table 2: Spectroscopic Data for 2-Amino-5-bromopyridine
| Technique | Key Features and Assignments |
| ¹H NMR | δ ~8.1 (d, 1H, H6), ~7.5 (dd, 1H, H4), ~6.5 (d, 1H, H3), ~4.5 (s, 2H, -NH₂) |
| ¹³C NMR | δ ~158.5 (C2), ~148.0 (C6), ~140.0 (C4), ~109.0 (C3), ~108.0 (C5) |
| FTIR (cm⁻¹) | KBr Wafer data available. Key stretches include N-H and aromatic C-H and C=C vibrations.[3] |
| Mass Spec. | m/z 173/175 (M⁺, characteristic 1:1 bromine isotope pattern)[3] |
Spectroscopic Analysis of a Key Analog: 5-bromo-1H-pyrrolo[2,3-b]pyridine
The spectroscopic data for the unmethylated analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a valuable baseline for predicting and interpreting the spectra of the target compound.
Table 3: Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Technique | Key Features and Assignments (in DMF-d₇) |
| ¹H NMR | δ 11.91 (bs, 1H, NH), 8.30 (d, J=2.2 Hz, 1H, H6), 8.20 (d, J=2.0 Hz, 1H, H4), 7.63 (t, J=2.8 Hz, 1H, H2), 6.50 (m, 1H, H3)[3] |
| ¹³C NMR | δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C3a), 111.1 (C5), 100.0 (C3)[3] |
| FTIR (cm⁻¹) | Data not explicitly found, but would expect N-H, aromatic C-H, C=C, and C-Br stretches. |
| Mass Spec. | m/z 197/199 (M⁺, characteristic 1:1 bromine isotope pattern)[4] |
Predicted Spectroscopic Analysis of this compound
Caption: Predicted spectroscopic features of this compound.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features and Rationale |
| ¹H NMR | -CH₃ signal: A singlet around δ 2.2-2.5 ppm. H2 signal: A singlet, as the coupling to H3 is absent. Aromatic protons: Shifts of H4 and H6 will be influenced by the electron-donating methyl group, likely causing slight upfield shifts compared to the analog. The NH proton will remain a broad singlet at a downfield chemical shift. |
| ¹³C NMR | -CH₃ carbon: A signal in the aliphatic region, typically δ 10-15 ppm. C3 signal: A downfield shift compared to the analog due to the alpha-carbon effect of the methyl group. Other aromatic carbon signals will experience minor shifts. |
| FTIR (cm⁻¹) | C-H stretch (aliphatic): Appearance of a new band around 2900-3000 cm⁻¹ for the methyl group. Other characteristic bands for the 7-azaindole core will be present, similar to the analog. |
| Mass Spec. | Molecular Ion: The molecular weight is 211.06 g/mol . The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 211 and 213. Fragmentation: Expect fragmentation patterns involving the loss of the bromine atom and the methyl group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or DMF-d₇) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Sample Introduction: Introduce the sample dissolved in a suitable solvent via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).
-
Data Acquisition: Acquire data in positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For brominated compounds, confirm the presence of the isotopic pattern.
Conclusion
The spectroscopic analysis of this compound and its precursors is a critical component of its synthesis and application in research and development. This guide provides a comparative framework, detailing the expected spectral features based on available experimental data for its precursors and a close structural analog. While awaiting the public availability of a complete experimental dataset for the target molecule, the predicted data herein, grounded in established spectroscopic principles, serves as a robust reference for scientists working with this important class of compounds. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental workflows.
References
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Based Drugs
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] This guide provides a critical comparison of the in vitro and in vivo efficacy of drugs derived from this scaffold, with a focus on elucidating the factors that govern their translational potential. We will delve into the experimental data, explain the scientific rationale behind the methodologies, and offer insights to guide researchers in this field.
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, allowing it to mimic these crucial biological structures and interact with a wide range of enzymatic targets, most notably protein kinases. The introduction of a bromine atom at the 5-position offers several advantages:
-
Enhanced Potency: The bromine atom can form halogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, leading to increased inhibitor potency.
-
Modulation of Physicochemical Properties: Bromine substitution influences the compound's lipophilicity and metabolic stability, which are critical parameters for drug-likeness.
-
Synthetic Handle: The bromine atom serves as a convenient point for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2]
A prime example of the successful application of this scaffold is in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[3]
Case Study: Compound 25a - A Selective ATM Inhibitor
A recent study on the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective and orally available ATM inhibitors provides a compelling case study for comparing in vitro and in vivo efficacy.[3] Within this series, compound 25a emerged as a lead candidate.
In Vitro Efficacy: Potency and Selectivity on the Benchtop
The initial assessment of a drug candidate's potential lies in its in vitro performance. For kinase inhibitors like compound 25a, the key metrics are potency (how strongly it inhibits the target kinase) and selectivity (its activity against other kinases).
Key Findings for Compound 25a:
-
High Potency: Compound 25a demonstrated potent inhibition of ATM kinase.
-
Excellent Selectivity: It exhibited over 700-fold selectivity for ATM against other members of the PIKK (phosphatidylinositol 3-kinase-related kinase) family.[3] This is a crucial feature, as off-target kinase inhibition can lead to toxicity.
The following table summarizes the in vitro kinase selectivity of compound 25a.
| Kinase Target | Fold Selectivity over ATM |
| Other PIKK family members | >700 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of kinase inhibitory activity is a cornerstone of preclinical drug discovery. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human ATM kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., compound 25a) dissolved in DMSO
-
Kinase buffer (containing MgCl2, DTT, and other components to ensure optimal enzyme activity)
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
-
384-well microplates
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the ATM kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic equation.
-
Rationale for Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant enzyme ensures that the measured activity is specific to the target kinase.
-
Biochemical Assay: This format allows for a direct measurement of the inhibitor's effect on the enzyme's catalytic activity, independent of cellular factors.
-
IC50 Determination: The IC50 is a standardized metric for comparing the potency of different inhibitors.
Visualizing the Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vivo Efficacy: Translating Benchtop Potency to Animal Models
While in vitro data is essential, the true test of a drug's potential is its performance in a living organism. In vivo studies in animal models, typically mice, are designed to assess a drug's efficacy, pharmacokinetics (what the body does to the drug), and tolerability.
Key Findings for Compound 25a:
-
Excellent Oral Bioavailability: Compound 25a demonstrated an impressive oral bioavailability of 147.6% in mice, indicating that it is well-absorbed after oral administration.[3] This is a highly desirable property for a clinical candidate.
-
Synergistic Antitumor Efficacy: In combination with the chemotherapeutic agent irinotecan, compound 25a showed synergistic antitumor activity in HCT116 and SW620 colon cancer xenograft models. The tumor growth inhibition (TGI) was 79.3% and 95.4%, respectively.[3]
The following table summarizes the in vivo efficacy of compound 25a in combination with irinotecan.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| HCT116 | Compound 25a + Irinotecan | 79.3% |
| SW620 | Compound 25a + Irinotecan | 95.4% |
Experimental Protocol: Xenograft Efficacy Study
Xenograft studies involve implanting human cancer cells into immunocompromised mice to create tumors that can be used to test the efficacy of anticancer drugs.
Step-by-Step Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
House the animals in a specific pathogen-free facility.
-
-
Tumor Implantation:
-
Culture the desired human cancer cell line (e.g., HCT116 or SW620) in vitro.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) to enhance tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, compound 25a alone, irinotecan alone, and the combination of compound 25a and irinotecan).
-
-
Drug Administration:
-
Administer the drugs to the mice according to the planned dosing schedule and route (e.g., oral gavage for compound 25a and intraperitoneal injection for irinotecan).
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the data for statistical significance.
-
Rationale for Experimental Choices:
-
Xenograft Model: This is a widely accepted preclinical model for evaluating the antitumor efficacy of new cancer drugs.
-
Combination Therapy: Testing a new drug in combination with a standard-of-care chemotherapy agent is a common strategy to look for synergistic effects.
-
Tumor Growth Inhibition (TGI): TGI is a standard endpoint for measuring the efficacy of an anticancer drug in a xenograft study.
Visualizing the Experimental Workflow:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Bridging the Gap: From In Vitro Promise to In Vivo Success
The successful translation of compound 25a from a potent and selective in vitro ATM inhibitor to an orally bioavailable and efficacious antitumor agent in vivo highlights several key principles in drug discovery:
-
The Importance of "Drug-Like" Properties: In addition to its potent in vitro activity, compound 25a possesses excellent pharmacokinetic properties, most notably its high oral bioavailability.[3] This is a critical factor that is not assessed in in vitro assays but is essential for in vivo efficacy. Many compounds with impressive in vitro potency fail in animal models due to poor absorption, rapid metabolism, or unfavorable distribution.
-
Synergy in Combination Therapy: The observation that compound 25a works synergistically with irinotecan underscores the importance of rational combination strategies.[3] By inhibiting the DNA damage response, compound 25a enhances the tumor-killing effects of a DNA-damaging agent like irinotecan. This mechanistic synergy is a powerful approach in cancer therapy.
-
The Role of the Tumor Microenvironment: In vivo studies inherently account for the complexities of the tumor microenvironment, including factors like hypoxia, nutrient gradients, and interactions with stromal cells. These factors can influence a drug's efficacy in ways that are not captured in simple in vitro cell culture models.
Conclusion and Future Directions
The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The case of compound 25a demonstrates a successful trajectory from a promising in vitro profile to compelling in vivo antitumor activity. For researchers in this field, the key takeaways are:
-
Early and Integrated Assessment of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound should be evaluated early in the drug discovery process to ensure that potent inhibitors also have the potential to become effective drugs.
-
Mechanistically Driven Combination Strategies: Designing combination therapies based on a solid understanding of the underlying biology can lead to synergistic effects and improved therapeutic outcomes.
-
Advancement to More Predictive Preclinical Models: While xenograft models are a valuable tool, the field is moving towards more sophisticated models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), which may better predict clinical efficacy.
By carefully considering the interplay between in vitro potency, pharmacokinetic properties, and in vivo efficacy, we can increase the probability of translating promising compounds from the bench to the bedside, ultimately benefiting patients in need.
References
- 1. innospk.com [innospk.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different catalysts for reactions involving 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its unique structure, featuring a fused electron-rich pyrrole ring and an electron-deficient pyridine ring, allows it to act as a versatile pharmacophore capable of engaging in various biological interactions. The specific derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, is a critical building block in the synthesis of numerous high-value compounds, most notably as a key intermediate for the BRAF inhibitor Vemurafenib, a targeted therapy for melanoma.
The bromine atom at the C5 position serves as a strategic handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high yields, purity, and process efficiency. This guide provides a comparative analysis of various catalytic systems for the most pertinent cross-coupling reactions involving this substrate, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely employed method for creating C-C bonds with this compound, enabling the introduction of diverse aryl and heteroaryl substituents. The choice of palladium catalyst and ligand is critical for achieving efficient coupling.
Causality of Catalyst Selection:
The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[1] The ligand's role is to stabilize the palladium center, facilitate the oxidative addition to the C-Br bond, and promote the subsequent steps. For an electron-deficient heteroaryl halide like our substrate, electron-rich and bulky phosphine ligands are often superior. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps while preventing catalyst deactivation.
Comparative Data for Catalyst Performance:
While direct comparative studies on this compound are scarce, data from the closely related substrate 5-bromo-1-ethyl-1H-indazole provides excellent guidance for catalyst selection.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & Citation |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 | Excellent performance; the bidentate dppf ligand provides good stability and activity.[2][3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | 65 | A bulky, electron-rich monophosphine ligand showing moderate activity.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 | Lower efficiency, likely due to less electron-donating character compared to dppf or PCy₃.[2][4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate-Good | A common system for bromopyridines, though potentially slower.[5] |
Generalized Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME, 10 mL). In a separate vial, dissolve [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) in DME and add it to the reaction flask via syringe.[3][6]
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the coupling of this compound with a vast array of primary and secondary amines. The evolution of this reaction has been driven by ligand design.
Causality of Catalyst Selection:
The key to a successful Buchwald-Hartwig amination is a catalyst system that promotes the reductive elimination of the C-N bond from the palladium(II)-amido complex.[7] This step is often the turnover-limiting step. Sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven revolutionary.[7][8] Their bulk favors the formation of a monoligated, three-coordinate Pd(0) species, which is highly reactive in oxidative addition. Furthermore, they accelerate the crucial C-N reductive elimination step.
Comparative Data for Catalyst Performance:
Screening data for the amination of various aryl bromides provides a strong basis for catalyst selection. The most universal ligands consistently deliver high conversion rates across a range of amine coupling partners.[9]
| Catalyst Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Performance Notes & Citation |
| Pd₂(dba)₃ | XPhos | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 100 | Highly universal ligand, giving >90% conversion for a wide range of amines.[9] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOt-Bu | 1,4-Dioxane | 100 | Excellent for coupling with carbazole-type amines.[9] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | Effective for coupling with diphenylamine.[9] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | A versatile bidentate ligand, particularly effective for amides and amino acid esters.[10] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).[11]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
III. Sonogashira and Heck Couplings: Accessing Alkynyl and Alkenyl Derivatives
The Sonogashira and Heck reactions provide powerful avenues for introducing C(sp) and C(sp²) hybridized moieties, respectively, onto the 7-azaindole core.
A. Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and is indispensable for creating alkynyl-substituted heterocycles.[12]
-
Typical Catalyst System: The classic Sonogashira conditions involve a dual catalyst system: a palladium source, typically PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ , and a copper(I) co-catalyst, usually CuI .[12][13] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent.
-
Expert Insights: The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. While "copper-free" Sonogashira protocols exist, the classic Pd/Cu system remains highly reliable for substrates like this compound. The reaction is generally robust and proceeds under mild conditions (often room temperature to 60 °C).[12]
B. Heck Reaction
The Heck reaction couples the substrate with an alkene, such as an acrylate or styrene, to form a substituted alkene.[14]
-
Typical Catalyst System: A common and effective catalyst is Palladium(II) acetate (Pd(OAc)₂) , often used with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).[15][16] An organic base, such as triethylamine (Et₃N), is required to regenerate the Pd(0) catalyst at the end of the cycle.
-
Expert Insights: The choice of base and solvent (e.g., DMF, acetonitrile) can significantly influence the reaction outcome. For intramolecular Heck reactions, the stereoselectivity is often high.[17] For intermolecular reactions with this compound, the key is to achieve efficient oxidative addition and migratory insertion steps.
Comparative Summary: Sonogashira vs. Heck
| Reaction | Coupling Partner | Typical Pd Catalyst | Co-Catalyst/Ligand | Typical Base | Key Product |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N / i-Pr₂NH | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂ | PPh₃ / P(o-tol)₃ | Et₃N / K₂CO₃ | Substituted Alkene |
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.
IV. Copper-Catalyzed C-N Coupling: A Palladium Alternative
While palladium catalysts dominate the field, copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, offer a viable and often more economical alternative for C-N bond formation.
-
Typical Catalyst System: Simple copper salts like CuI or Cu₂O are often effective, sometimes in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA).[10] A strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically required.
-
Performance Comparison:
-
Advantages: Copper catalysts are significantly less expensive than palladium catalysts. They can be particularly effective for coupling with N-H heterocycles.
-
Disadvantages: Copper-catalyzed reactions often require higher temperatures (e.g., 100-140 °C) and may have a narrower substrate scope compared to the highly optimized Buchwald-Hartwig systems. Stoichiometric amounts of copper are sometimes needed, which can complicate purification.
-
-
When to Consider Copper: For large-scale synthesis where cost is a major driver, or for specific couplings where palladium systems have failed (e.g., due to catalyst poisoning), exploring a copper-catalyzed approach is a worthwhile endeavor.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling is a mature and powerful field. For the majority of applications, palladium-based catalysts remain the gold standard, offering unparalleled scope and efficiency under mild conditions.
-
For C-C bond formation (Suzuki) , Pd(dppf)Cl₂ is a highly reliable and efficient choice.
-
For C-N bond formation (Buchwald-Hartwig) , catalyst systems utilizing bulky, electron-rich biarylphosphine ligands such as XPhos provide the broadest applicability and highest success rates.
-
Sonogashira and Heck reactions are effectively catalyzed by classic systems like PdCl₂(PPh₃)₂/CuI and Pd(OAc)₂ , respectively.
The continuous development of new ligands and pre-catalysts continues to push the boundaries of what is possible, enabling these critical transformations to be performed with greater efficiency, under milder conditions, and with increasing functional group tolerance. Researchers are encouraged to use the data and protocols in this guide as a starting point for developing robust and optimized synthetic routes to novel 7-azaindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi-res.com [mdpi-res.com]
A Comparative Guide to the Structural Confirmation of Synthesized 5-bromo-3--methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, of which 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a derivative, is a crucial pharmacophore in the development of various therapeutic agents, including kinase inhibitors.[1] Accurate structural confirmation of synthesized analogues is paramount for ensuring the desired biological activity and intellectual property claims. This guide will walk you through a multi-faceted approach to structural verification, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Strategic Importance of Multi-Technique Verification
Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A comprehensive approach utilizing multiple orthogonal techniques is the cornerstone of good scientific practice. Each technique probes different aspects of the molecule's structure, and their combined data provide a highly confident and complete picture.
References
The Strategic Application of 5-Bromo-3-Methyl-1H-Pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this pursuit, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the adenine hinge-binding motif of ATP. This guide provides an in-depth technical analysis of a key derivative, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-methyl-7-azaindole. We will objectively compare its performance with alternative scaffolds and provide the supporting experimental context for its application in drug discovery, with a particular focus on its role as a versatile intermediate in the synthesis of targeted kinase inhibitors.
The 7-Azaindole Scaffold: A Privileged Player in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and purine systems. This structural mimicry allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in a multitude of kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and bioavailability compared to its indole counterpart.[2] The versatility of the 7-azaindole scaffold is further underscored by its presence in approved drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.
Our focus, this compound, offers two key points for diversification: the bromine atom at the 5-position and the methyl group at the 3-position. The bromine atom serves as a convenient handle for introducing further complexity through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase binding site. The methyl group at the 3-position can influence the compound's conformation and interaction with the hydrophobic pocket.
Synthesis of this compound: A Strategic Approach
While a direct, one-pot synthesis for this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methods for related 7-azaindole derivatives. A plausible and efficient approach involves a domino reaction starting from a readily available substituted pyridine.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is adapted from a one-pot method for the selective synthesis of 7-azaindoles.[2]
Materials:
-
2-Fluoro-3-methyl-5-bromopyridine
-
Appropriate arylaldehyde (e.g., benzaldehyde as a starting point for derivatization)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Diisopropyl ether (iPr2O)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoro-3-methyl-5-bromopyridine (1 equivalent) and the selected arylaldehyde (1 equivalent) in anhydrous diisopropyl ether.
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 3 equivalents) to the reaction mixture. The use of KHMDS is crucial for favoring the formation of the 7-azaindole over the 7-azaindoline.[2]
-
Reaction: Heat the reaction mixture to 110°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
Caption: Proposed synthetic workflow for this compound derivatives.
Performance in Kinase Inhibition: A Comparative Analysis
The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors. Derivatives of this and closely related 7-azaindoles have demonstrated significant activity against several important cancer targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Targeting the Fibroblast Growth Factor Receptor (FGFR) Family
Aberrant FGFR signaling is a known driver in various cancers.[3] The 7-azaindole scaffold has proven to be a fertile ground for the development of FGFR inhibitors.
Comparative Data of 7-Azaindole Based FGFR Inhibitors:
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | [3] |
| FGFR2 | 9 | [3] | |
| FGFR3 | 25 | [3] | |
| FGFR4 | 712 | [3] | |
| Alternative FGFR Inhibitor (AZD4547) | FGFR1 | 0.2 | Clinical Candidate |
| FGFR2 | 2.5 | Clinical Candidate | |
| FGFR3 | 1.8 | Clinical Candidate | |
| Alternative FGFR Inhibitor (Erdafitinib) | FGFR1-4 | 1.2 - 3.2 | Approved Drug[1] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
The data indicates that 1H-pyrrolo[2,3-b]pyridine derivatives can achieve potent, single-digit nanomolar inhibition of FGFR1 and FGFR2.[3] While the specific contribution of the 5-bromo and 3-methyl substitutions on our target molecule requires empirical validation, the bromine at the 5-position provides a vector for optimization to enhance potency and selectivity. For instance, derivatization at this position can lead to covalent inhibitors with improved target residence time and efficacy.
Kinase Selectivity: The Key to Reduced Off-Target Effects
A critical aspect of kinase inhibitor development is selectivity. Promiscuous inhibitors can lead to undesirable off-target effects and toxicity. Kinase selectivity profiling is therefore essential.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to achieve high selectivity. For example, certain derivatives have demonstrated excellent selectivity for JAK3 over other JAK family members, which is crucial for minimizing side effects associated with broader JAK inhibition.[4]
In Vivo Efficacy: From the Bench to Preclinical Models
The ultimate validation of a kinase inhibitor's potential lies in its in vivo efficacy. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have shown promising results in preclinical cancer models. For instance, a pyrrolo-pyridine benzamide derivative demonstrated a tumor growth inhibition of 64.5% in a lung carcinoma allograft model, outperforming the established inhibitor Cabozantinib.[5]
Conclusion and Future Directions
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent 7-azaindole core provides a strong foundation for potent kinase inhibition, while the strategic placement of the bromo and methyl groups offers ample opportunities for optimization of potency, selectivity, and pharmacokinetic properties. As the demand for targeted cancer therapies continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of kinase inhibitors. Future research should focus on the systematic exploration of substitutions at the 5-position to fully exploit the potential of this promising scaffold.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
As drug discovery and development advance, the synthesis and handling of novel heterocyclic compounds like 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine are becoming increasingly common. While these molecules are pivotal for research, their safe management and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary controls and precautions. This compound is classified with several significant hazards under the Globally Harmonized System (GHS).[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | Pictogram | Practical Implication in the Lab |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | Accidental ingestion could lead to significant illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Danger | Direct contact can cause redness, inflammation, or chemical burns. Appropriate gloves must be worn and removed correctly to avoid skin exposure.[1] |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Danger | This is a critical hazard, indicating a risk of irreversible eye damage upon contact. Chemical splash goggles and/or a face shield are mandatory.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Danger | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[1] |
The primary directive from this hazard profile is the principle of exposure minimization . Every step in the handling and disposal workflow must be designed to prevent contact with skin and eyes, and to eliminate the possibility of inhalation or ingestion.
Procedural Workflow for Waste Management
Proper disposal is not a single action but a systematic process that begins the moment the material is designated as waste. The following workflow ensures compliance with guidelines set forth by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure the proper controls are in place. The hazards identified above directly inform the required PPE.
-
Engineering Controls : All handling of this compound, whether in pure form or in solution, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5] This is the most critical barrier to preventing respiratory exposure.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Given the "Causes serious eye damage" classification, using a full-face shield over the goggles is strongly recommended.
-
Skin Protection : Wear a flame-resistant lab coat with sleeves fully extended. Use nitrile gloves (or other chemically resistant gloves as indicated by your institution's safety office) and ensure they are inspected for defects before use. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.[6]
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary. This requires prior medical clearance, fit-testing, and training under an established respiratory protection program.[4][7]
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. As a brominated heterocyclic compound, this compound is classified as a halogenated organic compound . This classification is critical because halogenated waste streams often require specific disposal methods, such as high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[8][9]
Caption: Decision workflow for segregating waste containing this compound.
Step 3: Spill Management
Accidents happen, and a clear, pre-defined plan for spill cleanup is non-negotiable.
-
Alert Personnel : Immediately alert colleagues in the vicinity and the laboratory supervisor.
-
Evacuate if Necessary : For large spills or spills outside of a containment device like a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
For Minor, Contained Spills (inside a fume hood) :
-
Ensure your PPE is intact.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, sealable container.[11]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Place all contaminated materials, including gloves and wipes, into the "Solid Halogenated Organic Waste" container.[10]
-
Step 4: Waste Accumulation and Labeling
All waste must be collected in appropriate containers provided by your institution's EHS department.
-
Container Integrity : Use only chemically compatible containers that are in good condition and have a secure, leak-proof lid.[2] The container must be kept closed at all times except when adding waste.[11]
-
Labeling : The moment the first drop of waste is added, the container must be labeled. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazard pictograms (Corrosive, Harmful/Irritant).
-
The accumulation start date.
-
-
Storage : Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment to capture any potential leaks.[12] The storage location should be away from incompatible materials, such as strong oxidizers.[7]
Step 5: Final Disposal
Final disposal of hazardous waste must be conducted through the proper channels. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[5]
-
Request Pickup : When the waste container is full or is no longer being used, follow your institution's procedures to request a pickup from the EHS or hazardous waste management department.
-
Documentation : Complete any required waste manifests or log forms accurately. This creates a legal record of the waste from "cradle to grave," as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[3]
-
Professional Disposal : The certified waste contractor will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The typical final disposal method for halogenated organic solids and liquids is high-temperature incineration under controlled conditions.[2]
By adhering to this structured approach, researchers can confidently manage the waste generated from their work with this compound, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbioclean.com [usbioclean.com]
- 3. urgent.supply [urgent.supply]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. needle.tube [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
